7-Bromo-1-heptanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRRNUXCHUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064979 | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-24-4 | |
| Record name | 7-Bromo-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-heptanol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 7-Bromo-1-heptanol, a valuable bifunctional molecule in organic synthesis. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols for its characterization.
Core Physical Properties of this compound
This compound is a linear aliphatic alcohol containing a terminal bromine atom. This unique structure allows it to participate in a wide range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is crucial for its effective use in experimental design, process development, and quality control.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound compiled from various reliable sources.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₇H₁₅BrO | - | - | [1] |
| Molecular Weight | 195.10 | g/mol | - | [2] |
| Appearance | Liquid | - | Room Temperature | |
| Density | 1.269 | g/mL | 25 °C | [1][3] |
| Boiling Point | 111-112 | °C | 4 mmHg | [1][3] |
| Refractive Index | 1.482 | n20/D | 20 °C | [1][3] |
| Solubility | Slightly soluble in water | - | - | [1][3] |
| Flash Point | 113 | °C | Closed cup | |
| CAS Number | 10160-24-4 | - | - | [1][3] |
Experimental Protocols for Physical Property Determination
Accurate and reproducible experimental data are the bedrock of scientific research. The following sections detail standardized protocols for the determination of the key physical properties of liquid compounds such as this compound.
Determination of Density
The density of a liquid can be determined using a pycnometer or by the gravimetric buoyancy method.[4] The gravimetric method is described here.
Objective: To accurately measure the mass per unit volume of this compound.
Apparatus:
-
Analytical balance (accurate to ±0.0001 g)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Pasteur pipette
-
Thermometer
Procedure:
-
Carefully clean and dry the volumetric flask.
-
Measure and record the mass of the empty, dry volumetric flask on the analytical balance.
-
Using a Pasteur pipette, carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns with the calibration mark.
-
Ensure there are no air bubbles in the flask. If present, gently tap the flask to dislodge them.
-
Measure and record the mass of the volumetric flask containing the this compound.
-
Measure and record the temperature of the sample.
-
Calculate the density using the formula: Density = (Mass of liquid) / (Volume of flask).
Determination of Boiling Point (Micro Method)
For accurate determination of the boiling point, especially with small sample volumes, the micro-reflux method is suitable.[5]
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirring bar and stir plate
Procedure:
-
Place a small amount (approximately 0.5 mL) of this compound into the small test tube along with a small stirring bar.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Secure the test tube and a thermometer in the heating apparatus, ensuring the thermometer bulb is positioned close to the test tube and at the same level as the liquid.
-
Begin heating the apparatus at a slow, controlled rate while stirring.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the temperature increases.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6] Record this temperature.
-
For confirmation, stop heating and note the temperature at which the liquid is drawn back into the capillary tube. This should be very close to the boiling point.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.
Objective: To measure the refractive index of this compound.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Pasteur pipette
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Connect the refractometer to a constant temperature water bath set to 20°C.
-
Place a few drops of this compound onto the lower prism using a Pasteur pipette.
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
Determination of Solubility (Qualitative)
A qualitative assessment of solubility in various solvents provides valuable information about the polarity of the compound.
Objective: To determine the solubility of this compound in water and common organic solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated pipettes
Procedure:
-
Place a small, measured amount (e.g., 0.1 mL) of this compound into a series of clean, dry test tubes.
-
To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane).
-
Agitate the test tubes vigorously for a set period (e.g., 1 minute) using a vortex mixer or by hand.
-
Allow the mixtures to stand and observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble). Record the observations.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a liquid chemical compound like this compound.
References
- 1. This compound [chembk.com]
- 2. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10160-24-4 [chemicalbook.com]
- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Video: Boiling Points - Procedure [jove.com]
An In-depth Technical Guide to 7-Bromo-1-heptanol
This technical guide provides a comprehensive overview of 7-Bromo-1-heptanol, a versatile bifunctional organic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and development use.
Core Chemical Identity
This compound is an aliphatic alcohol containing a terminal bromine atom. This dual functionality, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, makes it a valuable intermediate in a variety of organic syntheses.
Chemical Structure:
The structure consists of a seven-carbon straight chain with a hydroxyl group (-OH) at position 1 and a bromine atom (Br) at position 7.
Molecular Formula: C7H15BrO[1][2][3][4][5]
Canonical SMILES: OCCCCCCCBr[6]
InChI: 1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2[4][6]
IUPAC Name: 7-bromoheptan-1-ol[3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental design and evaluation.
| Property | Value | Source |
| Molecular Weight | 195.10 g/mol | [2][3][4][5][6] |
| Density | 1.269 g/mL at 25 °C | [1][6][7] |
| Boiling Point | 111-112 °C at 4 mmHg | [1][6][7] |
| Flash Point | >230 °F (>113 °C) - closed cup | [1][6] |
| Refractive Index | n20/D 1.482 | [1][6][7] |
| Solubility | Slightly soluble in water. | [1][3][7] |
| CAS Number | 10160-24-4 | [1][3][6] |
Synthesis and Experimental Protocols
This compound is commonly synthesized from 1,7-heptanediol. The following protocol is based on established laboratory procedures.[7]
Synthesis of this compound from 1,7-Heptanediol
Objective: To synthesize this compound via nucleophilic substitution of a primary hydroxyl group in 1,7-heptanediol using hydrobromic acid.
Materials:
-
1,7-heptanediol (2710 g)
-
40% Hydrobromic acid (4860 g)
-
Concentrated Sulfuric acid (2110 g)
-
Toluene (25,000 mL for reaction, 5000 mL for extraction)
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate solution
Equipment:
-
50-liter glass reactor with stirrer and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 50-liter glass reactor, add 40% hydrobromic acid (4860 g), concentrated sulfuric acid (2110 g), and toluene (25,000 mL).
-
Addition of Reactant: Add 1,7-heptanediol (2710 g) to the reactor.
-
Reaction Conditions: Begin stirring the mixture and heat to reflux. Maintain the reflux for 26 hours. Monitor the reaction progress by sampling to confirm the complete consumption of the starting material.
-
Work-up and Extraction: Once the reaction is complete, stop heating and allow the mixture to cool and stratify. Separate the layers. Extract the aqueous layer once with toluene (5000 mL).
-
Washing: Combine the organic layers and wash once with a saturated sodium chloride solution (5000 mL). Subsequently, wash with a saturated sodium bicarbonate solution until the organic layer is neutral.
-
Solvent Removal: Separate the aqueous layer and evaporate the solvent (toluene) from the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by high-vacuum distillation. Set the oil bath temperature to 110 °C and the system vacuum to 42 Pa. Collect the fraction at 74 °C to obtain the pure product.
Expected Outcome: This procedure is reported to yield approximately 3520 g (88% yield) of this compound with a purity of 99.4%.[7]
Applications in Research and Development
This compound serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors.
-
Pharmaceutical Intermediates: It is used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which have been investigated as PPARγ agonists and potential antidiabetic (type 2) agents.[7] It is also a precursor in the synthesis of thiochroman and chroman derivatives developed as pure antiestrogens.[7]
-
Labeled Compound Synthesis: The compound was instrumental in the synthesis of isotopically labeled fatty acids, such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid, which are valuable tools in metabolic research.[7][8]
-
Biochemical Reagent: It is classified and used as a biochemical assay reagent in various research contexts.[2]
Reaction Pathway Visualization
The synthesis of 1,7-dibromoheptane from 1,7-heptanediol illustrates a classic consecutive reaction where this compound is the key intermediate. The first step, the formation of the monobrominated alcohol, is the rate-determining step.[9]
Caption: Consecutive reaction pathway for the synthesis of 1,7-dibromoheptane.
The diagram above illustrates the logical flow from the starting diol to the final dibrominated product, highlighting the intermediate role of this compound.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[6]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
References
- 1. This compound [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 10160-24-4 [chemicalbook.com]
- 8. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. asianpubs.org [asianpubs.org]
Spectroscopic Profile of 7-Bromo-1-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-1-heptanol, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | t | 2H | H-1 |
| 3.40 | t | 2H | H-7 |
| 1.85 | p | 2H | H-6 |
| 1.57 | p | 2H | H-2 |
| 1.42-1.30 | m | 6H | H-3, H-4, H-5 |
| 1.27 | s | 1H | -OH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 62.9 | C-1 |
| 33.9 | C-7 |
| 32.7 | C-2 |
| 32.6 | C-5 |
| 28.6 | C-4 |
| 28.0 | C-3 |
| 25.6 | C-6 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch |
| 2930 | Strong | C-H stretch (aliphatic) |
| 2857 | Strong | C-H stretch (aliphatic) |
| 1465 | Medium | C-H bend |
| 1058 | Strong | C-O stretch |
| 647 | Medium | C-Br stretch |
Sample: Neat liquid
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 196 | < 5 | [M+2]⁺ (⁷⁹Br) |
| 194 | < 5 | [M]⁺ (⁸¹Br) |
| 115 | 100 | [M - Br]⁺ |
| 97 | 80 | [M - Br - H₂O]⁺ |
| 69 | 60 | C₅H₉⁺ |
| 55 | 95 | C₄H₇⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay to ensure quantitative integration.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: A "neat" sample is prepared by placing a drop of liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).
-
Sample Spectrum: The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact. The infrared spectrum of the sample is then recorded.
-
Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern, which provides structural information about the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
Sourcing High-Purity 7-Bromo-1-heptanol: A Technical Guide for Researchers
For scientists and professionals in drug development and chemical research, the purity of starting materials is a critical determinant of experimental success and product quality. This guide provides an in-depth overview of commercial suppliers of high-purity 7-Bromo-1-heptanol, a key building block in the synthesis of various organic molecules. It includes a comparative table of suppliers, a logical workflow for vendor selection, and insights into the analytical methods for purity assessment.
Commercial Supplier Landscape for this compound
The commercial availability of this compound varies in terms of purity. Researchers should carefully consider the specified purity and the analytical method used for its determination when selecting a supplier. The following table summarizes the offerings from several key suppliers.
| Supplier | Product Number(s) | Stated Purity | Analytical Method |
| MedChemExpress | HY-W008425 | 99.15% | Not explicitly stated |
| Sigma-Aldrich | 310913 | 95% | Not explicitly stated |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | H54762 | >95.0% (GC) | Gas Chromatography (GC) |
| Fisher Scientific | AAH5476203, AAH5476206 | 96% | Not explicitly stated |
| TCI America | B1852 | >88.0% (GC) | Gas Chromatography (GC) |
| BroadPharm | BP-31114 | Not explicitly stated | NMR available |
| India Fine Chemicals | F-023834 | Not explicitly stated | Not explicitly stated |
Workflow for Selecting a High-Purity Chemical Supplier
The process of selecting a suitable supplier for a critical reagent like this compound involves more than just comparing list prices. The following workflow outlines a systematic approach to ensure the procurement of high-quality material appropriate for the intended research.
Caption: A logical workflow for the selection and qualification of a chemical supplier.
Experimental Protocols and Purity Determination
The purity of this compound is most commonly determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC): This technique separates volatile compounds in a mixture. A typical GC protocol for analyzing this compound would involve:
-
Injection: A small sample of the material is vaporized and injected into the chromatograph.
-
Separation: The vaporized sample is carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase within the column.
-
Detection: A detector at the end of the column measures the quantity of each component as it elutes. The purity is determined by the relative area of the this compound peak compared to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule and identifying impurities.
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting signals are recorded to generate the NMR spectrum.
-
Analysis: The chemical shifts, integration of peaks, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure and identify any impurities with distinct NMR signatures. The PubChem database contains spectral information for this compound which can be used as a reference.[1]
Potential Impurities and Synthesis Insights
Understanding the synthesis of this compound can provide valuable clues about potential impurities. One common synthetic route involves the ring-opening of a cyclic ether followed by bromination. For example, a method for preparing 7-bromo-1-heptene involves the reaction of tetrahydrofuran with hydrobromic acid.[2] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, in the synthesis of 7-bromo-1-heptene, a gas chromatographic purity of 98.4% was achieved.[2] Another related compound, this compound Acetate, is advertised with a purity of ≥98.0%.[3]
Signaling Pathways and Applications
While this compound itself is a chemical intermediate, the molecules synthesized from it can have significant biological activity. For example, it has been used in the synthesis of antiestrogen derivatives and has potential applications in the development of antidiabetic agents.[3][4] The specific signaling pathways targeted by these end products are diverse and depend on the final molecular structure.
The following diagram illustrates a generalized workflow for the application of this compound in a drug discovery context.
Caption: A simplified workflow from a starting material to preclinical studies.
References
- 1. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Synthesis of 7-Bromo-1-heptanol from 1,7-heptanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 7-bromo-1-heptanol from 1,7-heptanediol, a critical process for the generation of a versatile bifunctional molecule used in the synthesis of various pharmaceutical agents and advanced materials.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, and key data for successful and high-yield synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, notably in the preparation of complex molecules such as certain fatty acids and antidiabetic agents.[1] The selective monobromination of 1,7-heptanediol presents a chemical challenge, as the symmetric nature of the diol can easily lead to the formation of the undesired 1,7-dibromoheptane byproduct.[4][5] This guide details a robust method to achieve high selectivity and yield for the desired monobrominated product.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] The diol is protonated in the presence of a strong acid, followed by the displacement of a hydroxyl group by a bromide ion. The selectivity for the mono-substituted product over the di-substituted product is influenced by factors such as reaction time, temperature, and solvent polarity.[2][4][5]
Reaction and Mechanism
The overall reaction is the conversion of one of the hydroxyl groups of 1,7-heptanediol to a bromine atom using hydrobromic acid, typically in the presence of a strong acid catalyst like sulfuric acid.
Reaction Scheme:
HO-(CH₂)₇-OH + HBr → Br-(CH₂)₇-OH + H₂O
The synthesis of 1,7-dibromoheptane from 1,7-heptanediol is a consecutive reaction, where the formation of this compound is the first and slower step. The subsequent conversion to 1,7-dibromoheptane is a faster step.[4] Controlling the reaction conditions is therefore crucial to maximize the yield of the desired monobrominated product. Studies have shown that the polarity of the solvent plays a significant role; a less polar microenvironment favors the reaction of the less polar this compound to form the dibromide, while the more polar 1,7-heptanediol reacts in the aqueous phase.[4]
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound from 1,7-heptanediol.[1]
Materials and Equipment:
-
50-liter glass reactor equipped with a stirrer and thermometer
-
1,7-heptanediol
-
40% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Toluene
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 50-liter glass reactor, add 4860 g of 40% hydrobromic acid, 2110 g of concentrated sulfuric acid, and 25,000 mL of toluene.
-
Addition of Reactant: Add 2710 g of 1,7-heptanediol to the reactor.
-
Reaction: Begin stirring the mixture and heat it to reflux. Maintain the reflux for 26 hours. Monitor the reaction progress by sampling to confirm the complete consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, stop heating and allow the mixture to cool and stratify.
-
Separate the aqueous layer.
-
Extract the aqueous layer once with 5000 mL of toluene.
-
Combine the organic layers.
-
Wash the combined organic layer once with 5000 mL of saturated sodium chloride solution.
-
Neutralize the organic layer by washing with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
-
Isolation of Crude Product:
-
Separate the aqueous layer.
-
Evaporate the solvent from the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by high-vacuum distillation.
-
Set the oil bath temperature to 110 °C and the system vacuum to 42 Pa.
-
Collect the fraction at 74 °C.
-
Data Presentation
The following tables summarize the quantitative data from the synthesis.
Table 1: Reagent Quantities
| Reagent | Quantity |
| 1,7-Heptanediol | 2710 g |
| 40% Hydrobromic Acid | 4860 g |
| Concentrated Sulfuric Acid | 2110 g |
| Toluene (reaction) | 25,000 mL |
| Toluene (extraction) | 5000 mL |
| Saturated Sodium Chloride | 5000 mL |
Table 2: Reaction Conditions and Product Characteristics
| Parameter | Value |
| Reaction Time | 26 hours |
| Reaction Temperature | Reflux |
| Crude Product Yield | 3780 g |
| Purified Product Yield | 3520 g |
| Final Purity | 99.4% |
| Overall Yield | 88% |
| Distillation Temperature | 74 °C @ 42 Pa |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This guide provides a comprehensive and detailed procedure for the selective monobromination of 1,7-heptanediol to yield this compound with high purity and yield. The presented protocol, coupled with the understanding of the reaction mechanism, offers a reliable method for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction parameters and a thorough purification process are essential for achieving the desired outcome.
References
- 1. This compound | 10160-24-4 [chemicalbook.com]
- 2. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 3. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 7-Bromo-1-heptanol in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 7-Bromo-1-heptanol as a key bifunctional reagent in this reaction. Its linear seven-carbon chain, terminating in a primary bromide and a primary alcohol, makes it an excellent building block for introducing a hydroxyl-terminated heptyl chain onto a variety of nucleophiles, particularly phenoxides. This allows for the synthesis of diverse molecules with applications in materials science, fragrance chemistry, and pharmaceutical development.
The general principle of the Williamson ether synthesis involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Given that this compound is a primary alkyl halide, it is an ideal substrate for this reaction, minimizing the potential for competing elimination reactions.
Core Reaction and Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the phenol (or alcohol), creating a potent nucleophile. This nucleophile then attacks the carbon atom attached to the bromine in this compound, leading to the formation of an ether linkage and the displacement of the bromide ion.
Reaction Scheme:
Applications in Synthesis
The primary application of this compound in Williamson ether synthesis is the introduction of a C7-alkanol chain onto aromatic rings. This modification can significantly alter the physical and chemical properties of the parent phenol, influencing its solubility, lipophilicity, and potential for further functionalization at the terminal hydroxyl group. This strategy is valuable in:
-
Drug Development: Modifying phenolic drug candidates to improve their pharmacokinetic properties.
-
Materials Science: Synthesizing monomers for polymers with tailored properties.
-
Fragrance Industry: Creating new aroma chemicals with unique scent profiles.
Data Presentation: Reaction of this compound with Substituted Phenols
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 24 | ~85 |
| 4-Methylphenol (p-Cresol) | NaH | DMF | 80 | 12 | >90 |
| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 6 | ~92 |
| 4-Fluorophenol | Cs₂CO₃ | Acetonitrile | 80 | 18 | ~88 |
| 4-Methoxyphenol | K₂CO₃ | MEK | Reflux | 24 | ~90 |
Note: Yields are approximate and can vary based on the specific experimental setup and purification methods.
Experimental Protocols
General Protocol for the Synthesis of 7-Phenoxyheptan-1-ol
This protocol provides a detailed methodology for the reaction of phenol with this compound.
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
-
Addition of Alkyl Halide: Add this compound (1.1 eq.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenoxyheptan-1-ol.
-
Protocol for the Synthesis of 7-(4-Nitrophenoxy)heptan-1-ol
This protocol outlines the synthesis using an electron-deficient phenol.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-nitrophenol (1.0 eq.), this compound (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.) in anhydrous DMF.
-
Reaction: Heat the mixture to 100 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Mandatory Visualizations
Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis using a phenol and this compound.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the outcome of the Williamson ether synthesis.
Application Notes and Protocols: 7-Bromo-1-heptanol as a Precursor for Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. However, the presence of acidic protons, such as those from hydroxyl groups, is incompatible with the basic nature of Grignard reagents. This presents a challenge when using haloalcohols like 7-bromo-1-heptanol as precursors. This document provides detailed application notes and protocols for the successful formation of a Grignard reagent from this compound through a protective group strategy. The hydroxyl group is temporarily masked as a trimethylsilyl (TMS) ether, allowing for the formation of the Grignard reagent and its subsequent reaction with electrophiles. The final step involves the removal of the protecting group to yield the desired product.
Core Challenges and Strategy
A direct reaction of this compound with magnesium to form a Grignard reagent is not feasible. The acidic proton of the hydroxyl group will quench the Grignard reagent as it forms, leading to the formation of a magnesium alkoxide and preventing the desired carbon-carbon bond formation.[1][2]
To circumvent this, a three-step strategy is employed:
-
Protection: The hydroxyl group of this compound is protected as a trimethylsilyl (TMS) ether. Silyl ethers are stable under the basic conditions of Grignard reagent formation and reaction.[1][3][4]
-
Grignard Formation and Reaction: The resulting TMS-protected bromoheptane is then used to form the Grignard reagent, which can subsequently react with various electrophiles.
-
Deprotection: The TMS protecting group is removed under acidic conditions to regenerate the hydroxyl group in the final product.[1][5]
Experimental Protocols
Protocol 1: Protection of this compound as a Trimethylsilyl (TMS) Ether
This protocol details the protection of the hydroxyl group of this compound using chlorotrimethylsilane (TMSCl).
Materials:
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (TEA) or Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-1-(trimethylsilyloxy)heptane.
-
The crude product can be purified by flash column chromatography if necessary.
Quantitative Data:
| Reagent | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | >95 |
| Chlorotrimethylsilane | 1.2 | |
| Triethylamine | 1.5 |
Protocol 2: Formation of the Grignard Reagent and Reaction with an Aldehyde
This protocol describes the formation of the Grignard reagent from 7-bromo-1-(trimethylsilyloxy)heptane and its subsequent reaction with a representative aldehyde, benzaldehyde.
Materials:
-
7-bromo-1-(trimethylsilyloxy)heptane (from Protocol 1)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 7-bromo-1-(trimethylsilyloxy)heptane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for the next step.
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
Quantitative Data:
| Reagent | Molar Eq. | Typical Yield (%) |
| 7-bromo-1-(trimethylsilyloxy)heptane | 1.0 | 80-90 (in solution) |
| Magnesium Turnings | 1.2 | |
| Benzaldehyde | 1.0 | 85-95 (for the addition step) |
Protocol 3: Deprotection of the TMS Ether
This protocol details the removal of the TMS protecting group to yield the final diol product. This can often be achieved during the aqueous workup of the Grignard reaction.
Materials:
-
Reaction mixture from Protocol 2
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the reaction mixture from Protocol 2 to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
To ensure complete deprotection and dissolve the magnesium salts, add 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, 1-phenyl-1,8-octanediol.
-
The crude product can be purified by flash column chromatography.
Quantitative Data:
| Reagent | Molar Eq. | Typical Yield (%) |
| Reaction Mixture from Protocol 2 | - | >90 (for the deprotection step) |
| 1 M HCl | Excess |
Visualizations
Caption: Experimental workflow for the synthesis of 1-phenyl-1,8-octanediol.
Caption: Chemical pathway from this compound to the final diol product.
Applications in Drug Development
The ability to form a Grignard reagent from a functionalized haloalcohol like this compound opens up numerous possibilities in medicinal chemistry and drug development. The resulting bifunctional intermediate, containing a protected hydroxyl group and a reactive Grignard reagent, can be used to introduce long-chain alkyl spacers with a terminal hydroxyl group. This is particularly useful for:
-
Linker Synthesis: In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linkers of specific lengths and functionalities are crucial. The described methodology allows for the facile synthesis of such linkers.
-
Synthesis of Bioactive Molecules: Many natural products and synthetic drugs contain long-chain alcohols. This method provides a reliable route to introduce these structural motifs.
-
Fragment-Based Drug Discovery: The prepared Grignard reagent can be reacted with a variety of electrophilic fragments to rapidly generate a library of compounds for screening.
By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a versatile precursor for the synthesis of complex molecules with applications in various stages of drug discovery and development.
References
The Versatility of 7-Bromo-1-heptanol in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
7-Bromo-1-heptanol is a bifunctional linear molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its two functional groups: a terminal primary alcohol and a primary alkyl bromide. The hydroxyl group can be readily protected or functionalized, while the bromo group provides a reactive handle for nucleophilic substitution and organometallic coupling reactions. This unique combination makes this compound a versatile synthon, particularly in the construction of the side chains of prostaglandin analogues and other complex drug molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for the introduction of a seven-carbon chain. This is particularly relevant in the synthesis of prostaglandin analogues, where it is often used to construct the α- or ω-side chains. Prostaglandin analogues are widely used in the treatment of various conditions, including glaucoma, pulmonary hypertension, and for inducing labor.
1. Precursor to the ω-Side Chain of Latanoprost:
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma. The synthesis of its ω-side chain can be envisaged starting from this compound. The synthetic strategy typically involves:
-
Protection of the hydroxyl group: To prevent interference in subsequent steps, the hydroxyl group of this compound is protected, commonly as a tert-butyldimethylsilyl (TBDMS) ether.
-
Introduction of the aromatic moiety: The protected this compound can then be used to alkylate a suitable phenol derivative, forming the core of the Latanoprost ω-side chain.
2. Formation of Phosphonium Ylides for Wittig Reactions:
In the synthesis of other prostaglandin analogues, the seven-carbon chain of this compound is incorporated via a Wittig reaction. This involves:
-
Conversion to a phosphonium salt: this compound, after protection of the hydroxyl group, is reacted with triphenylphosphine to form a phosphonium salt.
-
Ylide generation and olefination: The phosphonium salt is then treated with a strong base to generate the corresponding ylide, which can react with an aldehyde on the prostaglandin core to form the desired carbon-carbon double bond of the side chain.
3. Alkylating Agent for Heterocycles and Other Nucleophiles:
The electrophilic nature of the carbon bearing the bromine atom makes this compound a useful alkylating agent for a variety of nucleophiles, including phenols, amines, and carbanions. This reactivity is exploited in the synthesis of diverse pharmaceutical intermediates where a heptanol side chain is required.
Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound.
Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the protection of the hydroxyl group of this compound to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.0 eq).
-
To this stirred solution, add TBDMSCl (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (7-bromoheptyloxy)(tert-butyl)dimethylsilane.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| This compound | 195.10 | 1.0 | - | - |
| TBDMSCl | 150.72 | 1.1 | - | - |
| Imidazole | 68.08 | 2.0 | - | - |
| (7-bromoheptyloxy)(tert-butyl)dimethylsilane | 309.36 | - | >95 | [1] |
Protocol 2: Synthesis of (7-(tert-Butyldimethylsilyloxy)heptyl)triphenylphosphonium Bromide
This protocol describes the formation of a phosphonium salt from the protected this compound, a key intermediate for Wittig reactions.
Materials:
-
(7-bromoheptyloxy)(tert-butyl)dimethylsilane
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile
Procedure:
-
A solution of (7-bromoheptyloxy)(tert-butyl)dimethylsilane (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile is heated at reflux.
-
The reaction is monitored by TLC until the starting bromide is consumed (typically 24-48 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting viscous oil is triturated with diethyl ether to induce precipitation of the phosphonium salt.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield (7-(tert-butyldimethylsilyloxy)heptyl)triphenylphosphonium bromide.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| (7-bromoheptyloxy)(tert-butyl)dimethylsilane | 309.36 | 1.0 | - | - |
| Triphenylphosphine | 262.29 | 1.2 | - | - |
| (7-(tert-Butyldimethylsilyloxy)heptyl)triphenylphosphonium bromide | 571.65 | - | >90 | General Procedure |
Protocol 3: O-Alkylation of Phenol with this compound
This protocol provides a general procedure for the alkylation of phenols using this compound as the alkylating agent.
Materials:
-
Phenol (or a substituted phenol)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
Procedure:
-
To a stirred suspension of the phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone or DMF, add this compound (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired 7-phenoxyheptan-1-ol.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Phenol | 94.11 | 1.0 | - | - |
| This compound | 195.10 | 1.2 | - | - |
| Potassium Carbonate | 138.21 | 2.0 | - | - |
| 7-Phenoxyheptan-1-ol | 208.29 | - | 70-85 | [2][3] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthesis of a phosphonium salt from this compound.
References
Application of 7-Bromo-1-heptanol in the Synthesis of Labeled Fatty Acids
Application Note
The synthesis of isotopically labeled fatty acids is a critical technique for researchers in the fields of biochemistry, pharmacology, and drug development. These labeled compounds serve as invaluable tracers to elucidate metabolic pathways, quantify fatty acid uptake and distribution, and understand the mechanisms of action of lipid-targeting drugs. 7-Bromo-1-heptanol is a versatile bifunctional starting material that can be effectively employed in the multi-step synthesis of carbon-13 (¹³C) labeled fatty acids.
This application note details a synthetic strategy for the preparation of ¹³C-labeled fatty acids, such as (9Z, 12E)-[1-¹³C]-octadeca-9,12-dienoic acid, utilizing this compound as a key precursor. The overall synthetic approach involves the introduction of the ¹³C label via a nitrile intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. This method allows for the precise placement of the isotopic label at the C-1 position of the fatty acid chain.
The synthesis begins with the protection of the hydroxyl group of this compound, followed by a copper-catalyzed coupling reaction to introduce the unsaturated fatty acid backbone. Subsequent conversion of the terminal bromide to a nitrile, using a labeled cyanide source (e.g., K¹³CN), incorporates the isotopic label. Finally, hydrolysis of the nitrile and deprotection of the hydroxyl group, followed by oxidation, yields the desired ¹³C-labeled fatty acid.
Key Experiments and Methodologies
The successful synthesis of labeled fatty acids using this compound involves several key experimental stages. The protocols provided below are representative methods based on established organic synthesis techniques and information derived from the synthesis of similar labeled compounds.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Protection of this compound | Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | 95 - 99 |
| 2 | Copper-Catalyzed Cross-Coupling | Grignard reagent of a suitable unsaturated alkyl halide, CuI | 70 - 80 |
| 3 | Deprotection of the Hydroxyl Group | Acetic acid, THF, Water | 90 - 95 |
| 4 | Conversion to Alkyl Bromide | PBr₃ | 85 - 90 |
| 5 | Nitrile Formation (¹³C-Labeling) | K¹³CN, DMSO | 80 - 85 |
| 6 | Hydrolysis of Nitrile to Carboxylic Acid | NaOH, H₂O/EtOH | 85 - 90 |
Note: The overall yield for a multi-step synthesis will be the product of the yields of individual steps. For instance, the synthesis of (9Z, 12E)-[1-¹³C]-octadeca-9,12-dienoic acid from 7-bromo-heptan-1-ol has been reported to be achieved in seven steps with an overall yield of 7.8%.[1][2]
Experimental Protocols
Protocol 1: Protection of this compound
Objective: To protect the hydroxyl group of this compound as a tetrahydropyranyl (THP) ether to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
Dihydropyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add DHP (1.2 eq) to the solution.
-
Add a catalytic amount of PPTS (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product.
Protocol 2: ¹³C-Labeling via Nitrile Formation and Hydrolysis
Objective: To introduce the ¹³C label by converting a terminal bromide to a ¹³C-nitrile, followed by hydrolysis to the carboxylic acid.
Materials:
-
Protected bromo-alkane from the previous steps
-
Potassium cyanide-¹³C (K¹³CN)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure: Part A: Nitrile Formation
-
In a round-bottom flask, dissolve the bromo-alkane (1.0 eq) in DMSO.
-
Add K¹³CN (1.1 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Part B: Hydrolysis to Carboxylic Acid
-
Dissolve the obtained ¹³C-nitrile in a mixture of EtOH and water.
-
Add NaOH (3.0 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH ~2.
-
Extract the labeled fatty acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude labeled fatty acid.
-
Purify the product by column chromatography or crystallization.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of a ¹³C-labeled fatty acid using this compound.
Caption: General workflow for the synthesis of ¹³C-labeled fatty acids.
Caption: Logical relationship of synthetic steps.
References
Application Notes and Protocols for the Alkylation of Phenols with 7-Bromo-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the construction of aryl ethers. A prominent method for achieving this transformation is the Williamson ether synthesis, a reliable and versatile SN2 reaction. This protocol details the alkylation of a generic phenol with 7-bromo-1-heptanol, a bifunctional reagent that introduces a seven-carbon chain bearing a terminal hydroxyl group. This moiety is of significant interest in medicinal chemistry and materials science for its utility as a flexible linker or for subsequent functionalization.
The reaction proceeds via the deprotonation of the phenol using a mild base, such as potassium carbonate, to generate the more nucleophilic phenoxide ion in situ. The phenoxide then displaces the bromide from this compound in a bimolecular nucleophilic substitution (SN2) reaction to form the desired 7-phenoxyheptan-1-ol derivative. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for facilitating this type of reaction.
Experimental Protocol
This protocol provides a detailed methodology for the alkylation of a representative phenol with this compound.
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of the phenol of approximately 0.5 M.
-
Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
-
Addition of Alkylating Agent:
-
Add this compound (1.2 eq) to the reaction mixture dropwise.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or an oil bath.
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting phenol by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with deionized water (2 x volume of the organic layer) to remove residual DMF.
-
Wash the organic layer with brine (1 x volume of the organic layer).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenoxyheptan-1-ol derivative.
-
Data Presentation
The following table summarizes the quantitative data for a typical reaction.
| Parameter | Value |
| Reactants | |
| Phenol | 1.0 eq |
| This compound | 1.2 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Concentration | ~0.5 M |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours |
| Expected Outcome | |
| Yield | 70-90% (after purification) |
| Purity | >95% (by NMR and/or LC-MS) |
Mandatory Visualization
Caption: Experimental workflow for the alkylation of phenols.
Application Notes and Protocols: The Role of 7-Bromo-1-heptanol in the Functionalization of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 7-bromo-1-heptanol in the preparation and functionalization of self-assembled monolayers (SAMs). While not a primary SAM-forming molecule, this compound serves as a valuable reagent for the post-formation modification of SAMs, enabling the introduction of a terminal hydroxyl group and a seven-carbon spacer. This approach is particularly relevant for applications in biosensing, drug delivery, and fundamental surface science, where precise control over surface chemistry is paramount.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a variety of substrates. They provide a powerful platform for tailoring surface properties such as wettability, biocompatibility, and chemical reactivity. While alkanethiols on gold and organosilanes on silicon oxide are common examples of direct SAM formation, the functionalization of these monolayers post-assembly expands the accessible surface chemistries.
This compound is a bifunctional molecule featuring a terminal bromide and a terminal hydroxyl group. The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making it a suitable candidate for grafting onto surfaces. The terminal hydroxyl group can then be used for subsequent chemical modifications or to impart specific hydrophilic properties to the surface. This two-step approach, involving the formation of a reactive SAM followed by functionalization with this compound, offers a versatile strategy for surface engineering.
Application: Surface Functionalization for Biosensor Development
A key application of SAMs functionalized with this compound is in the development of biosensors. The terminal hydroxyl groups can be activated to immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids. The alkyl chain of the this compound acts as a spacer, extending the recognition element away from the surface and minimizing steric hindrance, which can enhance binding efficiency and sensor sensitivity.
Hypothetical Quantitative Data for a Functionalized Biosensor Surface
The following table summarizes expected characterization data for a silicon oxide surface functionalized first with an amine-terminated silane and subsequently with this compound.
| Surface Modification Step | Water Contact Angle (°) | Ellipsometric Thickness (Å) | N (1s) XPS Peak (Binding Energy, eV) | Br (3d) XPS Peak (Binding Energy, eV) | O (1s) XPS Peak (Binding Energy, eV) |
| Bare Silicon Oxide | < 15 | 0 | - | - | 532.5 |
| Amine-Terminated SAM | 55 - 65 | 10 - 15 | 400.5 | - | 532.8 |
| After reaction with this compound | 70 - 80 | 18 - 25 | 401.0 (quaternary amine) | 70.0 | 533.0 (C-O-H) |
Experimental Protocols
This section details the experimental procedures for the preparation of a hydroxyl-terminated SAM on a silicon oxide surface using a two-step process involving an amine-terminated SAM and subsequent functionalization with this compound.
Materials and Reagents
-
Silicon wafers with a native oxide layer
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Sulfuric acid
-
Hydrogen peroxide (30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Formation of Amine-Terminated SAM on Silicon Oxide
This protocol describes the formation of a (3-aminopropyl)triethoxysilane (APTES) SAM on a silicon oxide surface.
1. Substrate Cleaning (Piranha Solution - EXTREME CAUTION): a. Prepare piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass container. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment. b. Immerse the silicon wafers in the piranha solution for 15-20 minutes. c. Remove the wafers and rinse extensively with DI water. d. Dry the wafers under a stream of high-purity nitrogen gas.
2. Silanization: a. Prepare a 1% (v/v) solution of APTES in anhydrous toluene in a sealed container. b. Immerse the cleaned and dried silicon wafers in the APTES solution. c. Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in solution. d. After immersion, remove the wafers and rinse thoroughly with anhydrous toluene to remove any physisorbed silane. e. Sonicate the wafers in anhydrous toluene for 5 minutes. f. Rinse again with anhydrous toluene and then with ethanol. g. Dry the wafers under a stream of nitrogen gas. h. Cure the SAM by baking the wafers at 110°C for 30 minutes.
Protocol 2: Functionalization with this compound
This protocol describes the nucleophilic substitution reaction of the amine-terminated SAM with this compound.
1. Reaction Setup: a. Prepare a solution of 10 mM this compound and 20 mM triethylamine in anhydrous DMF. b. Place the APTES-functionalized silicon wafers in a reaction vessel. c. Add the reaction solution to the vessel, ensuring the wafers are fully submerged.
2. Reaction: a. Heat the reaction mixture to 60-70°C and stir for 12-24 hours under a nitrogen atmosphere. b. The amine groups on the SAM will act as nucleophiles, displacing the bromide on this compound to form a secondary amine linkage.
3. Post-Reaction Cleaning: a. After the reaction, remove the wafers from the solution. b. Rinse the wafers thoroughly with DMF. c. Sonicate the wafers in DMF for 5 minutes to remove any unreacted reagents. d. Rinse with ethanol and then with DI water. e. Dry the functionalized wafers under a stream of nitrogen gas.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformations occurring on the surface.
Caption: Workflow for the formation of an amine-terminated SAM.
Caption: Workflow for the functionalization with this compound.
Caption: Chemical transformation during surface functionalization.
Experimental setup for reactions involving 7-Bromo-1-heptanol at elevated temperatures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting reactions with 7-Bromo-1-heptanol at elevated temperatures. The focus is on two primary reaction types: Williamson ether synthesis for the formation of C-O bonds and esterification for the synthesis of heptyl esters. These protocols are designed to serve as a practical guide for laboratory synthesis and process development.
Introduction
This compound is a versatile bifunctional molecule featuring a primary alcohol and a primary alkyl bromide. This structure allows for a range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. Reactions at elevated temperatures are often employed to increase reaction rates and drive equilibria towards desired products, especially when dealing with less reactive substrates.
This document outlines protocols for two key high-temperature applications of this compound:
-
Williamson Ether Synthesis: The reaction of this compound with phenolic compounds to form aryl heptyl ethers. This reaction is fundamental for introducing a seven-carbon chain with a terminal hydroxyl group to an aromatic core.
-
Esterification: The reaction of this compound with carboxylic acids to produce heptyl esters, which are of interest in various fields, including fragrance and materials science.
Williamson Ether Synthesis at Elevated Temperatures
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] In the context of this compound, the alkyl bromide moiety serves as the electrophile. Elevated temperatures can be particularly beneficial when using less nucleophilic phenols or to accelerate the reaction rate.[2] Phase-transfer catalysis is a highly effective technique for this transformation, facilitating the reaction between the water-soluble phenoxide and the organic-soluble alkyl bromide.
General Reaction Scheme
Ar-OH + Br-(CH₂)₇-OH + Base → Ar-O-(CH₂)₇-OH + Base·HBr
Experimental Protocol: Phase-Transfer Catalyzed Etherification of Phenol with this compound
This protocol describes a general procedure for the synthesis of 7-phenoxyheptan-1-ol.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and sodium hydroxide (1.2 eq) in water to form the sodium phenoxide solution.
-
Addition of Reagents: To the aqueous solution, add a solution of this compound (1.1 eq) in toluene and tetrabutylammonium bromide (0.05 eq).
-
Reaction Conditions: Heat the biphasic mixture to reflux (typically 80-110°C, depending on the organic solvent) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-phenoxyheptan-1-ol.
Quantitative Data for Williamson Ether Synthesis
The following table summarizes representative data for the Williamson ether synthesis of this compound with various phenols under elevated temperatures.
| Phenol Derivative | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaOH | TBAB | Toluene | 110 (Reflux) | 6 | ~85-95 |
| 4-Methoxyphenol | K₂CO₃ | None | DMF | 100 | 8 | ~80-90 |
| 4-Nitrophenol | K₂CO₃ | 18-Crown-6 | Acetonitrile | 82 (Reflux) | 5 | >90 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Experimental Workflow
Esterification at Elevated Temperatures
Esterification of this compound with carboxylic acids is typically an equilibrium-controlled process. Elevated temperatures are used to accelerate the reaction and, in conjunction with methods to remove water (e.g., Dean-Stark apparatus), to drive the reaction to completion. Solid acid catalysts are an environmentally friendly and practical option for these reactions.
General Reaction Scheme
R-COOH + HO-(CH₂)₇-Br ⇌ R-COO-(CH₂)₇-Br + H₂O
Experimental Protocol: Solid Acid Catalyzed Esterification of Benzoic Acid with this compound
This protocol details a general procedure for the synthesis of 7-bromoheptyl benzoate.
Materials:
-
This compound
-
Benzoic acid
-
Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
Toluene or Heptane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 eq), this compound (1.2 eq), the solid acid catalyst (5-10 wt% of the limiting reagent), and toluene.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-120°C) and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC or GC until the starting material is consumed. This can take several hours to overnight.
-
Catalyst Removal: Cool the reaction mixture and filter to remove the solid acid catalyst. The catalyst can often be washed, dried, and reused.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 7-bromoheptyl benzoate.
Quantitative Data for Esterification
The following table presents typical results for the high-temperature esterification of this compound.
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Amberlyst-15 | Toluene | 110-120 (Reflux) | 12 | ~80-90 |
| Acetic Acid | Sulfuric Acid | None (reflux) | 120-130 | 4 | ~75-85 |
| Adipic Acid | p-Toluenesulfonic acid | Toluene | 110-120 (Reflux) | 16 | ~70-80 (diester) |
Note: Yields are approximate and depend on the efficiency of water removal and purification.
Logical Relationship Diagram
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Elevated temperature reactions should be conducted with caution, using appropriate heating equipment and monitoring.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The protocols and data presented here provide a framework for the successful high-temperature synthesis of ethers and esters from this compound. These reactions are scalable and utilize common laboratory techniques. The application of phase-transfer catalysis for etherification and solid acid catalysts for esterification represent efficient and relatively green approaches to these transformations. For professionals in drug development and other scientific fields, these methods offer reliable pathways to novel molecules incorporating the versatile seven-carbon di-functional spacer provided by this compound.
References
Application Notes and Protocols for Chromatographic Purification of 7-Bromo-1-heptanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of products derived from reactions involving 7-bromo-1-heptanol. The primary focus is on the purification of etherification products resulting from the Williamson ether synthesis, a common application for this versatile reagent.
Introduction
This compound is a valuable bifunctional molecule utilized in a variety of organic syntheses, including the formation of ethers, esters, and other derivatives. Its structure, featuring a primary alkyl bromide and a primary alcohol, allows for selective reactions at either functional group. A frequent application is the Williamson ether synthesis, where the alkyl bromide moiety reacts with an alkoxide or phenoxide to form an ether linkage. Following such reactions, effective purification of the desired product from unreacted starting materials and byproducts is crucial. Flash column chromatography using silica gel is the most common and effective method for this purpose.
The success of the chromatographic purification depends on the careful selection of the stationary and mobile phases. Due to the presence of the hydroxyl group, the resulting products often possess moderate polarity, making them well-suited for normal-phase chromatography on silica gel.
Application: Purification of 7-Phenoxyheptan-1-ol
This section details the purification of 7-phenoxyheptan-1-ol, a representative product from the Williamson ether synthesis between this compound and phenol.
Reaction Scheme
Chromatographic Purification Protocol
This protocol is adapted from a similar Williamson ether synthesis purification procedure and is designed for the purification of 7-phenoxyheptan-1-ol.[1]
1. Materials and Equipment:
-
Crude reaction mixture containing 7-phenoxyheptan-1-ol.
-
Silica gel (60-120 mesh size).
-
Solvents: Ethyl acetate (EtOAc), Hexane.
-
Glass chromatography column.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp for visualization.
-
Collection tubes.
-
Rotary evaporator.
2. Experimental Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate alongside spots of the starting materials (phenol and this compound), if available.
-
Develop the TLC plate using a mixture of ethyl acetate and hexane. A starting mobile phase composition of 10-20% ethyl acetate in hexane is recommended for initial trials.
-
Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate) to determine the Rf values of the product and impurities. The product, 7-phenoxyheptan-1-ol, is expected to be less polar than this compound but more polar than any non-polar byproducts.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude mixture) in the chosen mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble mixtures, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
It is expected that the less polar product, 7-phenoxyheptan-1-ol, will elute before the more polar, unreacted this compound.[1] A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane), can be employed for better separation.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified 7-phenoxyheptan-1-ol.
-
Data Presentation
Table 1: Representative Chromatographic Purification Data for 7-Phenoxyheptan-1-ol
| Parameter | Value |
| Reaction Scale | |
| This compound | 1.0 g (5.1 mmol) |
| Phenol | 0.53 g (5.6 mmol) |
| Base (K2CO3) | 1.4 g (10.2 mmol) |
| Solvent (Acetone) | 20 mL |
| Purification | |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Results | |
| Purified Product Yield | ~0.8 g (assuming ~75% yield) |
| Product Purity (by TLC/NMR) | >95% |
| Rf of Product | ~0.4 (in 20% EtOAc/Hexane) |
| Rf of this compound | ~0.2 (in 20% EtOAc/Hexane) |
Note: The yield and Rf values are estimates for illustrative purposes and may vary depending on specific reaction conditions and TLC system.
Mandatory Visualizations
Experimental Workflow for Chromatographic Purification
Caption: Workflow for chromatographic purification.
Logical Relationship in Williamson Ether Synthesis and Purification
Caption: Synthesis and purification logic.
References
Troubleshooting & Optimization
Technical Support Center: Hydroxyl Group Protection in 7-Bromo-1-heptanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromo-1-heptanol. It focuses on preventing common side reactions of the hydroxyl group by employing protecting group strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the hydroxyl group in this compound?
The hydroxyl group (-OH) in this compound is a reactive functional group that can participate in several unintended reactions.[1][2] Key side reactions include:
-
Reaction with Bases: The acidic proton of the hydroxyl group can be deprotonated by strong bases (e.g., Grignard reagents, organolithiums, hydrides). This neutralizes the reagent and prevents it from reacting at the desired site on the molecule.[3]
-
Nucleophilic Attack: The oxygen atom is nucleophilic and can react with electrophilic reagents intended for other parts of the molecule.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid in the presence of oxidizing agents.
-
Acylation and Substitution: The hydroxyl group is susceptible to acylation, substitution, and other transformations that may interfere with a planned synthetic route.[1]
Q2: How can these side reactions be prevented?
The most effective strategy is to "protect" the hydroxyl group.[4][5] This involves temporarily converting the -OH group into a less reactive functional group, such as an ether or an ester.[1][6] This "protecting group" is inert to the subsequent reaction conditions and can be selectively removed later in the synthesis to regenerate the original hydroxyl group.[5][7]
Q3: What are the characteristics of an ideal protecting group?
An effective protecting group should be:
-
Easy to introduce: It should react in high yield with the hydroxyl group under mild conditions.
-
Stable: It must be robust and non-reactive towards the reagents and conditions used in subsequent synthetic steps.[6]
-
Easy to remove: It should be cleanly and selectively removed in high yield under conditions that do not affect other functional groups in the molecule.[6][7]
-
Commercially available and inexpensive: The reagent used to introduce the group should be readily accessible.[8]
Q4: Which protecting groups are commonly used for a primary alcohol like this compound?
Several classes of protecting groups are suitable for primary alcohols. The choice depends on the specific reaction conditions you plan to use. Common options include:
-
Silyl Ethers: These are the most common protecting groups for alcohols.[3][9] Examples include Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS).[1] They are generally stable under basic conditions but are readily cleaved by fluoride ions or acid.[3][10]
-
Alkyl Ethers: Benzyl (Bn) ether is a widely used protecting group that is stable to a broad range of acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.[1]
-
Alkoxyalkyl Ethers (Acetals): Tetrahydropyranyl (THP) and Methoxymethyl (MOM) ethers are common acetal protecting groups.[1][3] They are stable to basic, nucleophilic, and organometallic reagents but are sensitive to acidic conditions.[1][6][9]
-
Esters: Acetyl (Ac) or Pivaloyl (Piv) esters can be used, though they are less robust than ethers. They are typically removed by hydrolysis under basic conditions.[11]
Troubleshooting Guide
This section addresses common issues encountered during the protection and deprotection of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield During Protection Step | 1. Presence of moisture in the reaction. 2. Impure starting materials or reagents. 3. Insufficient amount of base or catalyst. 4. Steric hindrance preventing complete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Purify the this compound and check the quality of the protecting reagent. 3. Use a slight excess (1.1-1.2 equivalents) of the base/catalyst.[12] 4. Choose a smaller protecting group or use more forcing reaction conditions (e.g., higher temperature), if compatible with the molecule. |
| Protecting Group Cleaved Prematurely | The chosen protecting group is not stable under the conditions of the subsequent reaction step. | Consult the stability data for your protecting group. Select a more robust group. For example, if your reaction requires acidic conditions, avoid acid-labile groups like THP or TBDMS and choose a Benzyl (Bn) group instead. |
| Difficulty in Deprotection Step | 1. Incomplete reaction. 2. Incorrect deprotection reagent or conditions. | 1. Increase the reaction time, temperature, or concentration of the deprotection reagent. 2. Verify the correct deprotection protocol for the specific protecting group used. For example, use a fluoride source like TBAF for TBDMS ethers or catalytic hydrogenation for Benzyl ethers. |
| Formation of Unwanted Byproducts | 1. The protecting or deprotecting agent is reacting with the bromo- group. 2. The reaction conditions are too harsh, causing decomposition. | 1. Use milder, non-nucleophilic reagents. For example, use imidazole or triethylamine as a base instead of stronger, more nucleophilic bases. 2. Perform the reaction at a lower temperature and monitor progress closely by TLC or GC to avoid over-reaction. |
Data Summary: Comparison of Protecting Groups
The following table summarizes the conditions for common protecting groups applicable to this compound.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl Ether | TBDMS / TBS | TBDMS-Cl, Imidazole, DMF, RT | TBAF, THF, RT or mild acid (e.g., AcOH) | Stable: Base, Oxidants, Reductants Unstable: Strong Acid, Fluoride Ions |
| Benzyl Ether | Bn | NaH, BnBr, THF, 0 °C to RT | H₂, Pd/C, EtOH, RT | Stable: Strong Acid, Strong Base, Oxidants, Reductants Unstable: Catalytic Hydrogenation |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂, RT | p-TsOH, MeOH, RT or aq. HCl | Stable: Base, Organometallics, Oxidants, Reductants Unstable: Acid |
| Acetyl Ester | Ac | Ac₂O, Pyridine, DMAP (cat.), CH₂Cl₂, RT | K₂CO₃, MeOH, RT or aq. LiOH | Stable: Mild Acid, Oxidants Unstable: Strong Acid, Base |
Experimental Protocols & Visualizations
General Workflow for Protecting Group Strategy
The fundamental logic of using a protecting group involves three main stages: protection, reaction, and deprotection.
Caption: General experimental workflow for using a hydroxyl protecting group.
Protocol 1: Protection of this compound with TBDMS
This protocol describes the formation of a tert-Butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected this compound.
Caption: Reaction scheme for the TBDMS protection of this compound.
Protocol 2: Deprotection of TBDMS-protected this compound
This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic mixture with water (2x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield the pure this compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting a problematic protection reaction.
Caption: A decision tree for troubleshooting low yields in protection reactions.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protection and Deprotection [cem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Substitution on 7-Bromo-1-heptanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing nucleophilic substitution reactions involving 7-Bromo-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a primary alkyl halide. The carbon bonded to the bromine is sp³-hybridized, making it susceptible to nucleophilic attack.[1] Due to the primary nature of the substrate, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2).[2][3] The bromide ion is an excellent leaving group, making this compound significantly more reactive than its chloro-analogue.[4][5] In a typical SN2 reaction, an alkyl bromide is expected to be 50 to 100 times more reactive than the corresponding alkyl chloride.[5]
Q2: Do I need to protect the hydroxyl group on this compound before the reaction?
A2: It depends on the nucleophile and the reaction conditions. If you are using a strong base or a strongly basic nucleophile (e.g., alkoxides, hydroxide), it will deprotonate the alcohol, forming an alkoxide. This can lead to a significant side reaction: intramolecular cyclization to form the cyclic ether, oxepane (see Troubleshooting section). For reactions with non-basic nucleophiles like azide or cyanide, protection is often unnecessary. If protection is required, common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[6][7]
Q3: What are the best solvents and temperatures for these reactions?
A3: For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[8] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[2] The reaction temperature depends on the reactivity of the nucleophile. For highly reactive nucleophiles, the reaction may proceed at room temperature, while less reactive ones may require heating, typically in the range of 50-100 °C, to achieve a reasonable reaction rate.[2]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (this compound), you can observe the disappearance of the starting material spot and the appearance of a new product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.
Q5: What are the most common side reactions and how can they be minimized?
A5: The two primary side reactions are elimination (E2) and intramolecular cyclization.
-
Elimination: This is more likely with sterically hindered or strongly basic nucleophiles. To minimize it, use a nucleophile that is a weak base, and avoid excessively high temperatures.
-
Intramolecular Cyclization: This occurs when the hydroxyl group is deprotonated and attacks the electrophilic carbon bearing the bromine. This can be the main product pathway under strongly basic conditions. To avoid this, use non-basic nucleophiles or protect the hydroxyl group before the substitution reaction.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Poor nucleophilicity.
-
Solution: Ensure the quality of your nucleophile. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ is stronger than ROH).[9] If possible, switch to a more potent nucleophile.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: Ensure you are using a polar aprotic solvent like DMF or DMSO. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its effectiveness in an SN2 reaction.
-
-
Possible Cause: Temperature is too low or reaction time is too short.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Extend the reaction time, checking the progress periodically with TLC.[2]
-
Problem 2: The main product appears to be an unwanted side product.
-
Possible Cause: Intramolecular cyclization to form oxepane.
-
Solution: This occurs if the hydroxyl group is deprotonated by a basic nucleophile or base in the reaction mixture. The resulting alkoxide attacks the carbon-bromine bond. To prevent this, either use a non-basic nucleophile (e.g., NaN₃) or protect the alcohol group with a suitable protecting group (e.g., as a silyl ether) before performing the substitution.
-
-
Possible Cause: Elimination (E2) reaction is favored.
-
Solution: This is promoted by strong, sterically hindered bases. If your nucleophile is also a strong base, consider switching to a less basic alternative. Running the reaction at a lower temperature can also favor substitution over elimination.
-
Problem 3: The reaction is complete, but I am having difficulty with the workup and purification.
-
Possible Cause: The product is highly soluble in water.
-
Solution: During the aqueous workup, the product may be lost to the aqueous layer. Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic solvent during extraction. Perform multiple extractions with your chosen organic solvent.
-
-
Possible Cause: Difficulty separating the product from the starting material or solvent.
-
Solution: If the product and starting material have similar polarities, purification by column chromatography on silica gel is usually effective.[2] Ensure that the solvent used for the reaction can be easily removed under reduced pressure.
-
Data Presentation
Table 1: Comparison of Halogen Leaving Group Reactivity
| Leaving Group | Substrate | Relative Reactivity in SN2 |
| Bromide (-Br) | This compound | 50 - 100 |
| Chloride (-Cl) | 7-Chloro-1-heptanol | 1 |
| Compiled from established principles of SN2 reactivity. The data indicates that an alkyl bromide is significantly more reactive than the corresponding alkyl chloride.[5] |
Table 2: Recommended Starting Conditions for Nucleophilic Substitution on this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Target Product |
| Azide | Sodium Azide (NaN₃) | DMF | 80 - 100 | 12 - 24 | 7-Azido-1-heptanol[2] |
| Cyanide | Sodium Cyanide (NaCN) | DMSO / Ethanol | Reflux | 6 - 12 | 7-Cyano-1-heptanol |
| Thiol | Thiourea, then NaOH | Ethanol | Reflux | 4 - 8 | 7-Mercapto-1-heptanol |
| Alkoxide | Sodium Alkoxide (NaOR) | Corresponding Alcohol (ROH) | 50 - 70 | 2 - 6 | 7-Alkoxy-1-heptanol |
| These are starting recommendations and may require optimization. |
Experimental Protocols
Protocol 1: Synthesis of 7-Azido-1-heptanol
This procedure is adapted from a protocol for 7-chloro-1-heptanol.[2] Given the higher reactivity of the bromo- compound, reaction times may be shorter.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir. Monitor the reaction's progress using TLC until the starting material is consumed (typically 12-24 hours).[2]
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.[2]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[2]
Protocol 2: Synthesis of 7-Cyano-1-heptanol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as DMSO or ethanol.
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq) to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Reaction Conditions: Heat the mixture to reflux and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and filter to remove any inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The residue can then be purified by distillation or column chromatography.
Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for low reaction conversion.
Caption: Competing reaction pathways for this compound.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound, 10160-24-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Grignard Reagent Formation from 7-Bromo-1-heptanol
Welcome to the Technical Support Center for the synthesis of Grignard reagents from 7-Bromo-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial chemical transformation. The inherent incompatibility of the acidic hydroxyl group with the basic Grignard reagent necessitates a strategic approach, primarily involving the use of protecting groups. This guide provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to enhance the yield and success of your reactions.
Troubleshooting Guide
Low or no yield of the desired Grignard reagent is a common issue. The following table outlines potential problems, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. | - Activation is crucial. Use a small crystal of iodine (the brown color will disappear upon initiation), a few drops of 1,2-dibromoethane, or crush the magnesium turnings in situ under an inert atmosphere to expose a fresh surface. |
| - Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. | - Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum or oven-dry it overnight and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| - Impure Starting Material: Contaminants in the this compound or the protecting group precursor can inhibit the reaction. | - Purify starting materials. Ensure the purity of the protected this compound before use. | |
| Low Yield of Grignard Reagent | - Incomplete Protection of the Alcohol: The primary reason for failure is the presence of the acidic hydroxyl group, which quenches the Grignard reagent. | - Confirm complete protection of the hydroxyl group. Use a protecting group strategy (e.g., TBS, THP, or Benzyl ether) and verify the completion of the protection step via TLC or NMR before proceeding. |
| - Wurtz Coupling Side Reaction: The formed Grignard reagent can react with the unreacted protected this compound to form a dimer.[1][2] | - Slow Addition: Add the solution of the protected bromo-alcohol slowly to the magnesium suspension to maintain a low concentration of the halide. - Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating. | |
| - Reaction with Atmospheric CO₂ or O₂: Exposure to air can lead to the formation of carboxylates or alkoxides. | - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | |
| Formation of a White Precipitate | - Hydrolysis of the Grignard Reagent: Accidental introduction of water. | - Strictly maintain anhydrous conditions. |
| - Incomplete Reaction: Unreacted magnesium salts. | - Ensure sufficient reaction time and gentle heating to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: Why can't I form a Grignard reagent directly from this compound?
A1: The hydroxyl group (-OH) of the alcohol is acidic and will react with the highly basic Grignard reagent in a rapid acid-base reaction. This "quenches" the Grignard reagent as it forms, preventing its accumulation and subsequent use in your desired reaction.
Q2: What is a protecting group, and why is it necessary?
A2: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group (in this case, the hydroxyl group) to render it inert to specific reaction conditions. After the desired reaction is complete, the protecting group can be removed to restore the original functionality. For the Grignard formation from this compound, protecting the alcohol is essential to prevent the quenching of the Grignard reagent.
Q3: Which protecting group should I use for this compound?
A3: The choice of protecting group depends on the specific requirements of your overall synthetic route, including the conditions of subsequent steps and the desired ease of removal. The most common and effective protecting groups for this purpose are tert-butyldimethylsilyl (TBS) ether, tetrahydropyranyl (THP) ether, and benzyl (Bn) ether.
Q4: How do I know if my magnesium needs to be activated?
A4: If the reaction does not initiate within a reasonable time after adding a small amount of your protected bromo-alcohol solution, activation is likely required. Visual cues for initiation include the disappearance of the iodine color (if used as an activator), gentle bubbling, and a slight exotherm.
Q5: What is Wurtz coupling and how can I minimize it?
A5: Wurtz coupling is a significant side reaction where the formed Grignard reagent (R-MgBr) reacts with the starting alkyl halide (R-Br) to form a dimer (R-R).[1][2] To minimize this, add the protected this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the coupling reaction.
Experimental Protocols
The following are detailed protocols for the protection of this compound and the subsequent formation of the Grignard reagent.
Protection of this compound
1. tert-Butyldimethylsilyl (TBS) Ether Protection
-
Reaction: this compound + TBS-Cl + Imidazole → 7-(tert-butyldimethylsilyloxy)-1-bromoheptane
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.0 eq).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Yield: ~95%
2. Tetrahydropyranyl (THP) Ether Protection
-
Reaction: this compound + Dihydropyran (DHP) --(H+)--> 2-(7-Bromoheptyloxy)tetrahydro-2H-pyran
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid (PPTS, ~0.05 eq).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
Expected Yield: ~90-98%
3. Benzyl (Bn) Ether Protection
-
Reaction: this compound + NaH + BnBr → 7-(Benzyloxy)-1-bromoheptane
-
Protocol:
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
Expected Yield: >90%
Formation of the Grignard Reagent
-
Reaction: Protected-7-Bromo-1-heptanol + Mg → Protected-7-heptylmagnesium bromide
-
Protocol:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of the protected this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux. Gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The resulting greyish solution of the Grignard reagent is ready for use in the subsequent reaction.
-
-
Expected Yield: The yield of the Grignard reagent is typically not isolated but is assumed to be high based on the consumption of the starting material. The success of the Grignard formation is usually assessed by the yield of the product obtained after quenching with an electrophile.
Data Summary
| Protecting Group | Protection Yield (%) | Grignard Formation Considerations | Deprotection Conditions |
| TBS | ~95 | Generally straightforward. | Tetrabutylammonium fluoride (TBAF) in THF. |
| THP | ~90-98 | Stable under Grignard conditions. Introduces a new stereocenter. | Mild acidic conditions (e.g., PPTS in ethanol). |
| Benzyl (Bn) | >90 | Very stable. | Hydrogenolysis (H₂, Pd/C). |
Visualizations
Caption: Troubleshooting workflow for low Grignard reagent yield.
Caption: General experimental workflow for the synthesis.
References
Troubleshooting low conversion rates in reactions with 7-Bromo-1-heptanol
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 7-Bromo-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using this compound is giving a very low yield. What are the common causes?
Low yields in Williamson ether synthesis with this substrate are often due to competing side reactions, suboptimal reaction conditions, or issues with reactant quality. The primary competing reaction is the E2 elimination pathway, which is favored by strong, sterically hindered bases and higher temperatures. Other potential issues include reactant/solvent moisture, impure starting materials, or incorrect stoichiometry.
Q2: What side products should I look for when my reaction with this compound fails?
The most common side product is 6-hepten-1-ol, resulting from E2 elimination. Another possibility is the formation of a cyclic ether, oxocane, via an intramolecular SN2 reaction, although the formation of 7-membered rings can be slow.[1][2] Dimerization of this compound to form 7-(7-bromoheptyloxy)heptan-1-ol is also possible if the alcohol is deprotonated and reacts with another molecule of the starting material.
Q3: How does the choice of base affect the outcome of my reaction?
The base is critical. A strong, non-nucleophilic, and sterically unhindered base like sodium hydride (NaH) is often preferred for deprotonating the alcohol you intend to react with this compound.[3] Weaker bases like potassium carbonate (K2CO3) can be effective and may reduce side reactions, but they often require higher temperatures or longer reaction times.[1] Strong, bulky bases like potassium tert-butoxide should be avoided as they will strongly favor the E2 elimination side reaction.
Q4: Can the purity of this compound impact my conversion rate?
Absolutely. Commercially available this compound may have a purity of 95-96%.[4] Impurities can interfere with the reaction. More importantly, both this compound and the reacting alcohol must be anhydrous, as water will quench strong bases like NaH and can hydrolyze the alkyl bromide at elevated temperatures.
Q5: What are the ideal solvents and temperatures for reactions with this compound?
Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile are typically used for Williamson ether synthesis as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion.[1][2] The optimal temperature is a balance; it must be high enough to achieve a reasonable reaction rate but low enough to minimize the competing elimination reaction.[3] A good starting point is room temperature, with gentle heating to 40-60°C if the reaction is sluggish.
Troubleshooting Guides
Issue: Low Yield in Williamson Ether Synthesis
This guide provides a systematic approach to troubleshooting low conversion rates when using this compound as an electrophile in a Williamson ether synthesis.
Caption: Troubleshooting workflow for low conversion rates.
Understanding the competition between the desired SN2 pathway and the E2 elimination side reaction is crucial for optimization.
Caption: SN2 (ether formation) vs. E2 (elimination) pathways.
Data Presentation
The choice of reaction parameters significantly influences the ratio of substitution to elimination products. The following table provides representative data on how base and solvent selection can affect reaction outcomes.
| Entry | Nucleophile (ROH) | Base | Solvent | Temperature (°C) | Time (h) | Desired Ether Yield (%) | Elimination Product Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | <5 |
| 2 | Benzyl Alcohol | NaH | THF | 25 -> 40 | 6 | 90 | <2 |
| 3 | Cyclohexanol | NaH | THF | 60 | 24 | 65 | 15 |
| 4 | Cyclohexanol | K-t-BuOK | THF | 60 | 24 | <10 | >80 |
Note: This data is representative and compiled from established principles of SN2/E2 reactivity. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of Benzyl-(7-hydroxy-heptyl)-ether as a representative example.
Objective: To synthesize an ether from Benzyl Alcohol and this compound.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Alcohol
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equivalents) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Cool the flask to 0°C using an ice bath. Dissolve Benzyl Alcohol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease.
-
SN2 Reaction: Dissolve this compound (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 40°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has stalled), cool the mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Troubleshooting by GC-MS Analysis
Objective: To identify the components of a reaction mixture to diagnose the cause of low conversion.
Procedure:
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench and Dilute: Quench the aliquot in a vial containing 1 mL of ethyl acetate and 0.5 mL of water. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Carefully transfer a portion of the top organic layer to a new vial.
-
Derivatization (Optional but Recommended): To improve the volatility of the alcohol-containing compounds, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial. Heat at 60°C for 15 minutes.
-
GC-MS Analysis: Dilute the sample further with ethyl acetate if necessary and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Data Interpretation:
-
Identify the retention times for authentic standards of your starting materials (this compound and the nucleophilic alcohol).
-
Look for the peak corresponding to the expected mass of your desired ether product.
-
Search for peaks corresponding to the masses of potential side products, such as 6-hepten-1-ol (from elimination) or oxocane (from intramolecular cyclization).
-
The relative peak areas can provide a semi-quantitative estimate of the composition of your reaction mixture, helping you to determine if the issue is an incomplete reaction or the predominance of a side reaction.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Scaling up the synthesis of 7-Bromo-1-heptanol safely and efficiently
This guide provides troubleshooting advice and frequently asked questions for the safe and efficient scaling up of 7-Bromo-1-heptanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the reaction of 1,7-heptanediol with hydrobromic acid, often in the presence of a stronger acid like sulfuric acid as a catalyst, followed by purification.[1][2] This is a nucleophilic substitution (SN2) reaction where the hydroxyl group is replaced by a bromine atom.[2]
Q2: What are the primary safety concerns when synthesizing this compound?
A2: The primary safety concerns involve handling corrosive acids (hydrobromic acid and sulfuric acid) and the potential for skin and eye irritation from the product itself.[3][4] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5] The reaction should be carried out in a well-ventilated area.[3]
Q3: What are the typical yield and purity I can expect?
A3: With a well-optimized protocol, yields of around 88% and purities exceeding 99% can be achieved after purification by distillation.[1]
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be analyzed using standard analytical techniques such as gas chromatography (GC) to determine purity.[2] Physical properties like boiling point (111-112 °C at 4 mmHg) and density (approximately 1.269 g/mL at 25 °C) can also be used for confirmation.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is heated to reflux for a sufficient duration (e.g., 26 hours) and that adequate stirring is maintained to ensure proper mixing of the reactants.[1][2] Monitor the reaction progress by taking samples to confirm the complete consumption of the starting material (1,7-heptanediol).[1] |
| Sub-optimal Reagent Ratios | Use the correct stoichiometry of reagents as specified in the protocol. An excess of hydrobromic acid is typically used.[1] |
| Losses During Workup | During the aqueous wash steps, ensure proper phase separation to avoid loss of the organic layer containing the product. Perform multiple extractions of the aqueous layer with a suitable solvent like toluene to maximize product recovery.[1] |
Issue 2: Product Purity Issues
| Potential Cause | Suggested Solution |
| Presence of Unreacted 1,7-heptanediol | This indicates an incomplete reaction. Refer to the solutions for "Low Reaction Yield". |
| Formation of 1,7-dibromoheptane | This can occur as a side reaction.[2] The formation of this byproduct is favored in a less polar environment. While the initial reaction of 1,7-heptanediol occurs in a polar aqueous phase, the formation of this compound creates a less polar micro-environment that can facilitate the second substitution.[2] Careful control of reaction time and temperature can help minimize this. |
| Residual Acid | After the reaction, thoroughly wash the organic layer with a saturated sodium bicarbonate solution until it is neutral to remove any remaining acidic impurities.[1] |
Issue 3: Difficulties During Purification
| Potential Cause | Suggested Solution |
| Inefficient Distillation | For high purity, high-vacuum distillation is recommended.[1] Ensure the system vacuum is stable and the oil bath temperature is carefully controlled to collect the correct fraction. For example, a fraction at 74 °C under a vacuum of 42 Pa has been shown to yield high-purity product.[1] |
| Emulsion Formation During Washing | If an emulsion forms during the washing steps, adding a saturated sodium chloride solution (brine) can help to break it and improve phase separation.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a scaled-up synthesis and can be adjusted for smaller scales.[1]
1. Reaction Setup:
-
To a 50-liter glass reactor equipped with a stirrer and thermometer, add 4860 g of 40% hydrobromic acid, 2110 g of concentrated sulfuric acid, and 25,000 mL of toluene.[1]
-
Add 2710 g of 1,7-heptanediol to the mixture.[1]
2. Reaction Execution:
-
Begin stirring and heat the mixture to reflux.[1]
-
Maintain the reflux for 26 hours.[1]
-
Monitor the reaction for the complete consumption of 1,7-heptanediol.[1]
3. Workup and Extraction:
-
Once the reaction is complete, stop heating and allow the mixture to cool and separate into two layers.[1]
-
Separate the aqueous layer and extract it once with 5000 mL of toluene.[1]
-
Combine the organic layers.[1]
4. Washing and Neutralization:
-
Wash the combined organic layer once with 5000 mL of saturated sodium chloride solution.[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution until it is neutral.[1]
5. Isolation and Purification:
-
Separate the aqueous layer and evaporate the solvent from the organic layer under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by high-vacuum distillation. Set the oil bath temperature to 110 °C and the system vacuum to 42 Pa.[1]
-
Collect the fraction at 74 °C to obtain pure this compound.[1]
Quantitative Data Summary
Table 1: Reagent and Product Quantities for Scaled-Up Synthesis [1]
| Substance | Quantity | Notes |
| 1,7-Heptanediol | 2710 g | Starting material |
| 40% Hydrobromic Acid | 4860 g | Reagent |
| Concentrated Sulfuric Acid | 2110 g | Catalyst |
| Toluene | 25,000 mL + 5,000 mL | Reaction solvent and for extraction |
| Crude this compound | 3780 g | Before purification |
| Pure this compound | 3520 g | After distillation |
| Final Yield | 88% | |
| Final Purity | 99.4% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅BrO | [4] |
| Molecular Weight | 195.1 g/mol | [4] |
| Boiling Point | 111-112 °C / 4 mmHg | [1][4] |
| Density | 1.269 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.482 | [1][4] |
| Solubility | Slightly soluble in water | [1][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Characterization of Unexpected Byproducts in 7-Bromo-1-heptanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-1-heptanol. The information is presented in a question-and-answer format to directly address common issues and unexpected outcomes during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts I might encounter in reactions with this compound?
A1: Besides the desired product, several byproducts can arise depending on the reaction conditions. The most common include:
-
7-Hepten-1-ol: Formed via an E2 elimination reaction, particularly with strong, bulky bases or at elevated temperatures.
-
Oxepane: A seven-membered cyclic ether resulting from intramolecular Williamson ether synthesis, where the hydroxyl group of this compound acts as an internal nucleophile.
-
1,7-Heptanediol: Can be formed if the bromine is displaced by a hydroxide ion, for instance, from residual water or a hydroxide base.
-
Di-(heptan-7-ol)-ether: A symmetrical ether formed when one molecule of this compound reacts with another.
Q2: My Williamson ether synthesis with this compound and an alkoxide is giving a low yield. What are the likely side reactions?
A2: Low yields in Williamson ether synthesis with this compound are often due to competing reactions. Since this compound is a primary alkyl halide, the S_N2 reaction is generally favored.[1][2] However, strong alkoxides are also strong bases, which can lead to a competing E2 elimination reaction, yielding 7-hepten-1-ol.[3][4] Additionally, the alcohol functional group on your starting material can be deprotonated by the strong base, leading to the formation of a heptan-1,7-diolate, which could potentially lead to polymerization or other side reactions.
Q3: I am attempting a Grignard reaction with a derivative of this compound and observing no formation of the desired product. What could be the issue?
A3: If the hydroxyl group of this compound is not protected, the acidic proton will quench the Grignard reagent as it is formed. If the hydroxyl group is protected, the Grignard reagent can still be consumed through an intramolecular reaction. The Grignard reagent can react with its own electrophilic carbon, leading to the formation of a cyclic product. This is a known limitation when preparing Grignard reagents from molecules containing both a halide and a reactive functional group within the same chain.
Q4: In a Sonogashira coupling with a 7-bromo-1-alkynyl derivative of this compound, I am seeing a significant amount of a higher molecular weight byproduct. What is this likely to be?
A4: In Sonogashira couplings, a common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling. This results in the formation of a dimer of your starting alkyne. This side reaction is particularly prevalent when a copper co-catalyst is used in the presence of oxygen.
Troubleshooting Guides
Issue 1: Low Yield and Presence of an Unknown Impurity in a Substitution Reaction
Question: I performed a substitution reaction with this compound and a nucleophile (e.g., an alkoxide) and obtained a low yield of my desired product along with a significant apolar byproduct. How can I identify and minimize this byproduct?
Answer:
Potential Byproducts and Identification:
| Byproduct | Identification Method | Key Diagnostic Signals |
| 7-Hepten-1-ol | 1H NMR | Appearance of signals in the olefinic region (δ 4.9-5.8 ppm). |
| GC-MS | A peak with a molecular ion corresponding to C7H14O (m/z = 114.19). | |
| Oxepane | 1H NMR | Characteristic signals for the cyclic ether protons. |
| 13C NMR | Distinct chemical shifts for the carbons in the seven-membered ring.[5] | |
| GC-MS | A peak with a molecular ion corresponding to C6H12O (m/z = 100.16). | |
| Di-(heptan-7-ol)-ether | 1H NMR | Absence of the bromine signal and a downfield shift of the methylene protons adjacent to the ether oxygen. |
| GC-MS | A peak with a molecular ion corresponding to C14H30O3 (m/z = 246.4). The fragmentation pattern would likely show cleavage alpha to the ether oxygen.[6][7] |
Troubleshooting Steps:
-
Favor S_N2 over E2: To minimize the formation of 7-hepten-1-ol, use a less hindered base, lower the reaction temperature, and use a polar aprotic solvent.[8]
-
Minimize Intramolecular Cyclization: To reduce the formation of oxepane, use a non-nucleophilic base to deprotonate your nucleophile separately before adding the this compound. Running the reaction at a lower temperature can also disfavor the intramolecular reaction.
-
Protect the Hydroxyl Group: If the hydroxyl group is interfering with the reaction, consider protecting it with a suitable protecting group (e.g., a silyl ether) before carrying out the substitution reaction.
Issue 2: Complex Mixture of Products in a Grignard Reaction
Question: I protected the hydroxyl group of this compound and then attempted to form a Grignard reagent, but my reaction with an electrophile resulted in a complex mixture. What are the possible byproducts?
Answer:
Potential Byproducts and Identification:
| Byproduct | Identification Method | Key Diagnostic Signals |
| Cycloheptanol derivative | 1H NMR & 13C NMR | Absence of the protecting group signals and the appearance of signals corresponding to a cycloheptanol ring structure. |
| GC-MS | A molecular ion corresponding to the cyclized product. | |
| Wurtz Coupling Product (C14 chain) | GC-MS | A peak with a molecular ion corresponding to the dimer of the alkyl chain. |
Troubleshooting Steps:
-
Use a More Stable Protecting Group: Ensure the protecting group is stable to the Grignard formation conditions.
-
Optimize Grignard Formation: Use freshly dried magnesium turnings and anhydrous solvent. Initiate the reaction at a low temperature and maintain it throughout the addition of the protected this compound derivative.
-
Consider Alternative Organometallic Reagents: If Grignard formation is consistently problematic, consider preparing an organolithium or organozinc reagent, which may have different reactivity profiles.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
Objective: To identify and quantify volatile byproducts from a reaction involving this compound.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Extract the organic components with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solution to a suitable volume.
-
Dilute an aliquot of the concentrated solution with the GC-MS solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, desired product, and any byproducts by comparing their retention times and mass spectra to known standards or spectral libraries.
-
Quantify the relative amounts of each component by integrating the peak areas (assuming similar response factors for structurally related compounds).
-
Protocol 2: 1H and 13C NMR for Structural Elucidation
Objective: To confirm the structure of suspected byproducts.
Methodology:
-
Purification: Isolate the byproduct of interest from the reaction mixture using column chromatography or preparative TLC.
-
Sample Preparation: Dissolve a sufficient amount of the purified byproduct in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Analysis:
-
Acquire a standard 1H NMR spectrum.
-
Look for characteristic chemical shifts, coupling patterns, and integrations that can help identify the structure. For example, olefinic protons in 7-hepten-1-ol will appear in the δ 4.9-5.8 ppm region.
-
-
13C NMR Analysis:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the number of CH, CH2, and CH3 groups.
-
Compare the chemical shifts to predicted values or literature data for suspected structures. For example, the carbons of the oxepane ring will have characteristic shifts.[5]
-
-
2D NMR (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
Visualizations
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Potential reaction pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Best practices for the storage and handling of 7-Bromo-1-heptanol to prevent degradation
This technical support center provides best practices for the storage and handling of 7-Bromo-1-heptanol to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the correct conditions. For short-term storage (up to one month), a temperature of -20°C is recommended. For long-term storage (up to six months), the compound should be kept at -80°C.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, appropriate personal protective equipment should always be worn. This includes chemical-resistant gloves, safety goggles or a face shield to protect the eyes, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.
Q3: Is this compound sensitive to light or moisture?
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are nucleophilic substitution (hydrolysis) and elimination.
-
Hydrolysis: In the presence of water or other nucleophiles, the bromide can be displaced to form 1,7-heptanediol.[3][4][5] This is an SN2 reaction that can be accelerated by the presence of moisture.
-
Elimination: Under basic conditions or at elevated temperatures, an elimination reaction (E2) can occur, leading to the formation of 6-hepten-1-ol.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Possible Causes:
-
Degradation of this compound: The starting material may have degraded due to improper storage or handling, leading to lower purity.
-
Competing Elimination Reaction: The reaction conditions (e.g., strong, bulky base; high temperature) may favor the E2 elimination side reaction, forming 6-hepten-1-ol instead of the desired substitution product.[6][7][8]
-
Poor Nucleophile: The chosen nucleophile may not be strong enough for an efficient SN2 reaction.
-
Inappropriate Solvent: The use of a protic solvent (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[9][10][11][12]
Solutions:
-
Verify Purity: Before use, check the purity of the this compound using techniques like GC-MS or NMR.
-
Optimize Reaction Conditions:
-
Use a strong, non-hindered base to favor substitution over elimination.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
-
Enhance Nucleophilicity: If possible, use a stronger nucleophile or increase its concentration.
-
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[9][10][11][13]
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Formation of 1,7-heptanediol: Hydrolysis of this compound due to moisture in the reaction.[3][4][5]
-
Formation of 6-hepten-1-ol: Elimination side reaction.[6][7]
-
Impurities in the Starting Material: The commercial this compound may contain impurities that are carried through the reaction.
Solutions:
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure all the starting material is consumed.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.
-
Purification: Purify the final product using an appropriate method, such as column chromatography, to remove unreacted starting material and side products.
-
Characterize Starting Material: Analyze the starting this compound for any significant impurities before starting the reaction.
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Storage Condition | Duration | Expected Stability | Reference |
| -20°C (under nitrogen) | Up to 1 month | Stable with minimal degradation. | [1] |
| -80°C (under nitrogen) | Up to 6 months | Recommended for long-term storage to ensure high purity. | [1] |
| Room Temperature | Short periods | Prone to slow hydrolysis in the presence of atmospheric moisture and potential oxidation. |
Table 2: Common Solvents and Their Impact on Reactions
| Solvent Type | Examples | Effect on SN2 Reactions with this compound | Reference |
| Polar Protic | Water, Ethanol, Methanol | Can decrease the rate of SN2 reactions by solvating the nucleophile through hydrogen bonding, reducing its reactivity. | [9][10][11][12] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally increases the rate of SN2 reactions as they do not strongly solvate the nucleophile, leaving it more free to react. | [9][10][11][13] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of an ether from this compound and a generic alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (R-OH) (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH) (1.1 eq) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 95 10160-24-4 [sigmaaldrich.com]
- 3. physicsandmathstutor.com [physicsandmathstutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chapter 8 Notes [web.pdx.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
Effect of solvent polarity on the reactivity of 7-Bromo-1-heptanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-1-heptanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions that this compound undergoes?
This compound is a primary alkyl bromide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The presence of a terminal hydroxyl group also allows for intramolecular reactions, leading to the formation of a cyclic ether (oxepane). The dominant reaction pathway is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.
Q2: How does solvent polarity affect the reactivity of this compound?
Solvent polarity plays a crucial role in determining the reaction mechanism and rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for SN2 reactions.[1] They solvate the cation of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[1][2] This leads to faster reaction rates for intermolecular substitution reactions like the Williamson ether synthesis.[3][4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding.[5] This "caging" of the nucleophile reduces its nucleophilicity and slows down the rate of SN2 reactions.[5][6] However, polar protic solvents can favor SN1-type reactions if a carbocation can be formed and stabilized, though this is less likely for a primary alkyl bromide like this compound under typical conditions. They can also participate as a nucleophile in solvolysis reactions.
Q3: What is the Williamson ether synthesis, and how does it apply to this compound?
The Williamson ether synthesis is a widely used method to form ethers by reacting an alkoxide with a primary alkyl halide via an SN2 mechanism.[3][7] In the case of this compound, it can be reacted with an alkoxide (e.g., sodium phenoxide) to form an ether. The reaction is typically carried out in a polar aprotic solvent to maximize the reaction rate.[3]
Q4: What are the common side reactions when using this compound?
The primary side reaction is E2 elimination, which competes with the SN2 substitution.[3][7] This is more prevalent with sterically hindered nucleophiles/bases and at higher temperatures. Another significant consideration is the competition between intermolecular and intramolecular reactions.
Q5: How can I favor the intramolecular cyclization to form oxepane?
Intramolecular Williamson ether synthesis can occur if the hydroxyl group of this compound is deprotonated to form an alkoxide. This intramolecular reaction is favored under high dilution conditions, which kinetically disfavors intermolecular reactions. The choice of a suitable base and solvent is also critical.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms:
-
Low conversion of this compound.
-
Formation of significant amounts of side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Water can quench the alkoxide nucleophile. |
| Weak Base | Use a strong base (e.g., sodium hydride) to ensure complete deprotonation of the alcohol to form the reactive alkoxide. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the alkoxide.[3] Protic solvents will slow down the SN2 reaction.[3] |
| Competing E2 Elimination | Use a less sterically hindered base. Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.[2] |
| Slow Reaction Rate | Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the reaction rate, especially in a two-phase system.[8] |
Issue 2: Unwanted Formation of Oxepane (Intramolecular Cyclization)
Symptoms:
-
The major product is the cyclic ether, oxepane, instead of the desired intermolecular substitution product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Dilution | Run the reaction at a higher concentration to favor intermolecular collisions over intramolecular reactions. |
| Base Choice | The base used for the intermolecular reaction might be deprotonating the hydroxyl group of this compound. Protect the hydroxyl group with a suitable protecting group before carrying out the intermolecular reaction. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
This protocol describes the synthesis of 7-phenoxy-1-heptanol as an example.
Materials:
-
This compound
-
Phenol
-
Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve phenol (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Study of the Reaction of this compound using the Method of Initial Rates
This protocol outlines a general method to determine the rate law for the reaction of this compound with a nucleophile (e.g., sodium ethoxide).[9][10]
Objective: To determine the order of the reaction with respect to this compound and the nucleophile.
Procedure:
-
Prepare stock solutions of known concentrations of this compound and sodium ethoxide in a suitable polar aprotic solvent (e.g., DMSO).
-
Set up a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.
-
Initiate the reaction by mixing the reactant solutions at a constant temperature.
-
Monitor the disappearance of a reactant or the appearance of a product over time using a suitable analytical technique (e.g., gas chromatography, HPLC, or spectroscopy).
-
Determine the initial rate of the reaction for each experiment by calculating the slope of the concentration vs. time plot at t=0.
-
By comparing the initial rates between experiments where the concentration of only one reactant was changed, determine the order of the reaction with respect to each reactant. For example, if doubling the concentration of this compound doubles the initial rate, the reaction is first order with respect to this compound.
-
The overall rate law can then be written as: Rate = k[this compound]^m[Nucleophile]^n, where m and n are the determined reaction orders.
-
The rate constant, k, can be calculated from the data of any of the experiments.
Data Presentation
Table 1: Expected Trend of SN2 Reaction Rate of this compound with a Nucleophile in Different Solvents
| Solvent Type | Examples | Relative Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates the counter-ion of the nucleophile, increasing the nucleophile's reactivity.[1][2] |
| Polar Protic | Water, Ethanol, Methanol | Low | Solvates the nucleophile through hydrogen bonding, decreasing its reactivity.[5][6] |
| Nonpolar | Hexane, Toluene | Very Low | Reactants have poor solubility. |
Note: This table represents a qualitative trend. Actual reaction rates will depend on the specific nucleophile, temperature, and concentrations.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. benchchem.com [benchchem.com]
- 6. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. genchem.chem.umass.edu [genchem.chem.umass.edu]
Validation & Comparative
A Comparative Guide to Purity Analysis of 7-Bromo-1-heptanol for Researchers and Drug Development Professionals
In the synthesis and development of pharmaceutical products and fine chemicals, the purity of starting materials and intermediates is of paramount importance. 7-Bromo-1-heptanol, a key building block in various organic syntheses, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comparative overview of the primary analytical methods for confirming the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the ratio of the analyte signal to that of a certified internal standard. | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Primary Use | Absolute quantification of the main compound and any NMR-active impurities. | Identification and quantification of volatile impurities. | Quantification of the main compound and non-volatile or thermally labile impurities. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of internal standard. | Dilution in a volatile solvent. Derivatization may be required for polar analytes. | Dissolution in the mobile phase. |
| Selectivity | High for structurally distinct molecules. | High, based on both retention time and mass spectrum. | Moderate to high, dependent on column and mobile phase selection. |
| Precision | High (<1%) | High (<2%) | High (<2%) |
| Sensitivity | Moderate | High | Moderate to High |
| Throughput | Moderate | High | High |
| Impurity Identification | Good for known and unknown NMR-active impurities. | Excellent for volatile impurities. | Good for non-volatile impurities. |
| Strengths | Primary method, highly accurate and precise, provides structural information. | High sensitivity and specificity for volatile compounds. | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. |
| Limitations | Lower sensitivity compared to other methods, expensive instrumentation. | Not suitable for non-volatile or thermally labile compounds. | May require method development to achieve optimal separation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the recommended experimental protocols for the purity analysis of this compound using qNMR, GC-MS, and HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should be selected to have signals that do not overlap with the analyte signals.[1]
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrumentation:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
-
Data Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the two protons on the carbon bearing the hydroxyl group, -CH2OH, typically around 3.6 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any known potential impurities (e.g., 1,7-dibromoheptane).
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra with those of the standards and library data.
-
Quantify the impurities by creating a calibration curve for each known impurity or by using the area percent method for unknown impurities.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any non-volatile or thermally labile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound.
-
-
Instrumentation:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Refractive Index).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent such as acetonitrile or methanol. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
UV Detector: Wavelength set to a low UV region (e.g., 205 nm) as this compound lacks a strong chromophore.
-
Refractive Index (RI) Detector: Can be used as an alternative for universal detection.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
-
For absolute quantification, a calibration curve should be generated using a certified reference standard.
-
Workflow for Purity Confirmation
The following diagram illustrates a general workflow for the analytical confirmation of this compound purity.
Caption: General workflow for the purity analysis of this compound.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is a critical decision that impacts the reliability of research and the quality of the final product. qNMR offers the advantage of being a primary ratio method for absolute quantification, while GC-MS provides high sensitivity for volatile impurities, and HPLC is a versatile technique for a broad range of compounds. For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended to ensure that all potential impurities are detected and quantified accurately. The detailed protocols provided in this guide serve as a starting point for researchers to develop and validate robust analytical methods for the quality control of this compound.
References
A Comparative Guide to the Reactivity of 7-Bromo-1-heptanol and Other Bromoalkanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 7-Bromo-1-heptanol and other ω-bromoalkanols, offering insights into their performance in key organic transformations. By examining factors such as chain length and reaction type, this document aims to assist researchers in selecting the optimal bromoalkanol for their specific synthetic needs. The information presented is supported by established chemical principles and available experimental data.
Reactivity at the Bromine-Bearing Carbon: Nucleophilic Substitution and Cyclization
The primary site of reactivity for bromoalkanols, aside from the hydroxyl group, is the carbon atom bonded to the bromine atom. This C-Br bond is susceptible to nucleophilic attack, leading to substitution or intramolecular cyclization.
Intramolecular Cyclization (Etherification)
One of the most significant reactions of ω-bromoalkanols is their intramolecular cyclization to form cyclic ethers. This reaction is typically carried out under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile to displace the bromide ion. The rate of this reaction is highly dependent on the length of the carbon chain, which dictates the size of the resulting ring.
Based on this principle, we can predict the relative rates of cyclization for various bromoalkanols:
| Bromoalkanol | Product Ring Size | Relative Rate of Cyclization (Predicted) |
| 3-Bromo-1-propanol | 4 (Oxetane) | Slow |
| 4-Bromo-1-butanol | 5 (Tetrahydrofuran) | Very Fast |
| 5-Bromo-1-pentanol | 6 (Tetrahydropyran) | Fast |
| 6-Bromo-1-hexanol | 7 (Oxepane) | Slow |
| This compound | 8 (Oxocane) | Very Slow |
This table is based on the generally accepted trend for intramolecular reactions.[1]
Intermolecular Nucleophilic Substitution (Williamson Ether Synthesis)
In the presence of an external nucleophile, bromoalkanols can undergo intermolecular nucleophilic substitution. A classic example is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. In the context of comparing bromoalkanols, the bromoalkanol would typically serve as the alkyl halide component.
The reactivity of primary bromoalkanes in SN2 reactions, such as the Williamson ether synthesis, is generally high. For a series of ω-bromoalkanols with varying chain lengths, the reactivity at the carbon bearing the bromine is not expected to differ significantly due to electronic effects, as the hydroxyl group is sufficiently far from the reaction center. However, steric hindrance around the reactive site can play a role. As all the bromoalkanols in this comparison are primary, the steric hindrance at the α-carbon is minimal and similar across the series. Therefore, the rates of intermolecular substitution are expected to be comparable under identical conditions.
| Bromoalkanol | Predicted Relative Rate of Intermolecular Substitution (SN2) |
| 3-Bromo-1-propanol | High |
| 4-Bromo-1-butanol | High |
| 5-Bromo-1-pentanol | High |
| 6-Bromo-1-hexanol | High |
| This compound | High |
Reactivity at the Hydroxyl Group: Oxidation
The primary alcohol functionality of bromoalkanols can be oxidized to the corresponding aldehyde or carboxylic acid. A common and powerful method for this transformation is the Jones oxidation, which utilizes chromic acid in acetone.
The rate of oxidation of primary alcohols is generally influenced by steric hindrance around the hydroxyl group and the stability of the intermediate chromate ester. For the series of linear ω-bromoalkanols, the steric environment around the primary hydroxyl group is virtually identical. Therefore, the intrinsic reactivity of the alcohol moiety in oxidation reactions is expected to be very similar across the series.
| Bromoalkanol | Product of Jones Oxidation | Predicted Relative Rate of Oxidation |
| 3-Bromo-1-propanol | 3-Bromopropanoic acid | Similar |
| 4-Bromo-1-butanol | 4-Bromobutanoic acid | Similar |
| 5-Bromo-1-pentanol | 5-Bromopentanoic acid | Similar |
| 6-Bromo-1-hexanol | 6-Bromohexanoic acid | Similar |
| This compound | 7-Bromoheptanoic acid | Similar |
It is important to note that while the intrinsic reactivity is similar, the physical properties of the bromoalkanols (e.g., boiling point, solubility) may influence reaction setup and workup procedures.
Experimental Protocols
General Protocol for Intramolecular Cyclization of a Bromoalkanol (e.g., 5-Bromo-1-pentanol to Tetrahydropyran)
Materials:
-
5-Bromo-1-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-1-pentanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation.
General Protocol for Williamson Ether Synthesis using a Bromoalkanol
Materials:
-
Bromoalkanol (e.g., this compound)
-
Alcohol for the alkoxide (e.g., ethanol)
-
Sodium metal or sodium hydride
-
Anhydrous solvent (e.g., the alcohol being used or THF)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, prepare the sodium alkoxide by carefully adding sodium metal (1.0 equivalent) to the anhydrous alcohol (e.g., ethanol) at room temperature. Allow the sodium to react completely.
-
To the resulting sodium alkoxide solution, add the bromoalkanol (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure and purify the resulting ether by column chromatography or distillation.
General Protocol for Jones Oxidation of a Bromoalkanol (e.g., 6-Bromo-1-hexanol to 6-Bromohexanoic Acid)
Materials:
-
6-Bromo-1-hexanol
-
Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 6-bromo-1-hexanol (1.0 equivalent) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green. Continue adding the reagent until the orange color persists.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 6-bromohexanoic acid, which can be further purified by crystallization or distillation. A patent for a similar synthesis reports a yield of 95% for 6-bromohexanoic acid starting from ε-caprolactone and dry hydrogen bromide, followed by chromium trioxide oxidation.[2]
Visualizing Reaction Pathways
Caption: Intramolecular cyclization of ω-bromoalkanols.
Caption: Williamson ether synthesis workflow.
Caption: Jones oxidation of a bromoalkanol.
References
Comparative Analysis of 1H and 13C NMR Spectra of 7-Bromo-1-heptanol and a Homologous Alternative
A definitive guide for researchers, scientists, and drug development professionals on the NMR spectral features of 7-Bromo-1-heptanol in comparison to its longer-chain homolog, 8-Bromo-1-octanol. This guide provides a detailed analysis of their respective 1H and 13C NMR spectra, supported by tabulated data and a standardized experimental protocol for spectral acquisition.
This technical guide offers an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral data of this compound and a structurally similar compound, 8-Bromo-1-octanol. The selection of 8-Bromo-1-octanol as a comparator allows for a clear illustration of the impact of chain length on the chemical shifts of protons and carbons within a homologous series of terminally brominated primary alcohols. This analysis is crucial for researchers in organic synthesis and drug development for the purposes of structural elucidation, purity assessment, and reaction monitoring.
Executive Summary of Spectral Data
The following tables summarize the key 1H and 13C NMR spectral data for this compound and 8-Bromo-1-octanol. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | HO-CH ₂- | 3.64 | t | 2H |
| Br-CH ₂- | 3.41 | t | 2H | |
| -CH ₂- (other) | 1.85, 1.57, 1.43, 1.34 | m | 10H | |
| H O- | 1.59 | s | 1H | |
| 8-Bromo-1-octanol | HO-CH ₂- | 3.63 | t | 2H |
| Br-CH ₂- | 3.40 | t | 2H | |
| -CH ₂- (other) | 1.85, 1.56, 1.42, 1.31 | m | 12H | |
| H O- | 1.44 | s | 1H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C H₂-OH | 62.9 |
| C H₂-Br | 33.9 | |
| Br-C H₂-CH₂- | 32.7 | |
| HO-CH₂-C H₂- | 32.6 | |
| Br-CH₂-CH₂-C H₂- | 28.6 | |
| HO-CH₂-CH₂-C H₂- | 28.0 | |
| -(CH₂)₃- | 25.3 | |
| 8-Bromo-1-octanol | C H₂-OH | 62.95 |
| C H₂-Br | 34.04 | |
| Br-C H₂-CH₂- | 32.78 | |
| HO-CH₂-C H₂- | 32.71 | |
| -(CH₂)₂- | 29.23 | |
| -(CH₂)₂- | 28.73 | |
| -(CH₂)₂- | 28.09 | |
| -(CH₂)₂- | 25.65 |
Spectral Interpretation and Comparison
The ¹H NMR spectra of both this compound and 8-Bromo-1-octanol exhibit characteristic signals for the protons adjacent to the hydroxyl and bromine functional groups. The triplet at approximately 3.6 ppm corresponds to the methylene protons alpha to the hydroxyl group (-CH₂OH), while the triplet at around 3.4 ppm is assigned to the methylene protons alpha to the bromine atom (-CH₂Br). The upfield multiplets represent the overlapping signals of the other methylene protons in the aliphatic chain. The signal for the hydroxyl proton appears as a singlet, with its chemical shift being variable and dependent on factors such as concentration and solvent.
In the ¹³C NMR spectra, the carbons directly attached to the electronegative oxygen and bromine atoms are the most downfield. The carbon of the CH₂OH group appears around 62.9 ppm in both compounds. The carbon of the CH₂Br group is observed at approximately 33.9-34.0 ppm. The remaining methylene carbons of the aliphatic chain resonate in the upfield region between 25 and 33 ppm.
The primary difference observed when comparing the spectra of the two compounds is the integration of the central methylene proton signals in the ¹H NMR spectrum, which is 10H for this compound and 12H for 8-bromo-1-octanol, reflecting the difference in chain length. In the ¹³C NMR of 8-bromo-1-octanol, an additional signal for the extra methylene group is present. The chemical shifts of the protons and carbons at the functionalized ends of the molecules are nearly identical, demonstrating that the lengthening of the alkyl chain has a minimal effect on the electronic environment of the terminal groups.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.
Sample Preparation:
-
Weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow and Logical Relationships
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectral data for structural elucidation.
Caption: A logical workflow for NMR spectral analysis.
The following diagram illustrates the relationship between key NMR parameters and the structural information they provide.
Caption: Relationship between NMR parameters and structural insights.
A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 7-bromo-1-heptanol. To facilitate a comprehensive understanding, its fragmentation behavior is compared with that of two structurally related compounds: 1-heptanol and 1-bromoheptane. This comparison highlights the distinct influence of the hydroxyl and bromo functional groups on the fragmentation pathways of a long-chain bifunctional molecule. The experimental data presented, alongside detailed protocols, will aid researchers in the identification and characterization of similar halogenated alcohols, which are often key intermediates in synthetic chemistry and drug development.
Mass Spectrometry Fragmentation Data
The electron ionization mass spectra of this compound, 1-heptanol, and 1-bromoheptane reveal distinct fragmentation patterns that are characteristic of their respective functional groups. The quantitative data for the most significant fragments are summarized in the table below for easy comparison.
| m/z | This compound (Relative Intensity %) | 1-Heptanol (Relative Intensity %) | 1-Bromoheptane (Relative Intensity %) | Putative Fragment Identity |
| 196 | 1 | - | - | [M+2]•+ (with 81Br) |
| 194 | 1 | - | - | [M]•+ (with 79Br) |
| 181 | 2 | - | - | [M - CH3]+ |
| 179 | - | - | 5 | [M+2]•+ (with 81Br) |
| 177 | - | - | 5 | [M]•+ (with 79Br) |
| 137 | 50 | - | - | [M - Br]+ |
| 135 | 50 | - | - | [M - Br]+ |
| 115 | 10 | - | - | [C7H15O]+ |
| 99 | - | 10 | 100 | [C7H15]+ |
| 97 | 100 | - | - | [C7H13]+ |
| 83 | - | 45 | - | [C6H11]+ |
| 70 | - | 60 | - | [C5H10]+ |
| 69 | - | 75 | - | [C5H9]+ |
| 57 | - | - | 95 | [C4H9]+ |
| 55 | - | 100 | - | [C4H7]+ |
| 45 | - | 30 | - | [CH2OH]+ |
| 43 | - | 80 | - | [C3H7]+ |
| 41 | - | 90 | - | [C3H5]+ |
| 31 | - | 70 | - | [CH2OH]+ |
Interpretation of Fragmentation Patterns
This compound: The mass spectrum of this compound is characterized by the presence of a weak molecular ion peak, which is typical for long-chain alcohols. The key fragmentation pathways observed are:
-
Loss of Bromine: The most significant fragmentation is the cleavage of the C-Br bond, resulting in a prominent peak at m/z 115, corresponding to the [C7H15O]+ fragment.
-
Dehydration: The loss of a water molecule (H2O) from the molecular ion leads to a fragment at m/z 176/178.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group results in a fragment at m/z 31, corresponding to [CH2OH]+.
-
Combined Losses: A combination of dehydration and loss of the bromine radical leads to the base peak at m/z 97, corresponding to the [C7H13]+ fragment. The presence of bromine is confirmed by the characteristic M+2 isotope pattern observed for bromine-containing fragments.
1-Heptanol: The fragmentation of 1-heptanol is dominated by pathways characteristic of primary alcohols.[1][2] The molecular ion peak is often weak or absent.[1][2]
-
Alpha-Cleavage: The most prominent fragmentation is the alpha-cleavage, leading to the formation of the [CH2OH]+ ion at m/z 31.
-
Dehydration: The loss of water (M-18) is another common fragmentation route for alcohols.
-
Alkyl Chain Fragmentation: The spectrum shows a series of peaks corresponding to the loss of alkyl radicals from the carbon chain. The base peak at m/z 55 is likely due to further fragmentation of the alkyl chain.
1-Bromoheptane: The mass spectrum of 1-bromoheptane is distinguished by the clear M and M+2 peaks for the molecular ion, indicative of the presence of a single bromine atom.
-
Carbon-Bromine Bond Cleavage: The heterolytic cleavage of the C-Br bond is a dominant fragmentation pathway.
-
Alkyl Chain Fragmentation: The spectrum is characterized by a series of alkyl fragment ions, with the base peak typically corresponding to a stable carbocation.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 30-400
Sample Preparation:
Samples are diluted to a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane or hexane prior to injection.
Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Primary fragmentation pathways of this compound in EI-MS.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound, contextualized by comparison with its monofunctional analogues. The provided data and methodologies can be readily applied by researchers in the structural elucidation of related compounds.
References
A Comparative Guide to 7-Bromo-1-heptanol and 7-Chloro-1-heptanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is a critical determinant of experimental success. For chemists aiming to introduce a seven-carbon chain with reactive handles at both ends, 7-Bromo-1-heptanol and 7-Chloro-1-heptanol present as valuable bifunctional building blocks.[1] Both molecules feature a primary alcohol and a terminal halogen, allowing for selective transformations.[1][2] This guide provides an objective, data-driven comparison of these two reagents, with a focus on their relative performance in nucleophilic substitution reactions, to aid researchers in making informed decisions for their synthetic strategies.
The primary distinction between these two compounds lies in the terminal halogen—bromine versus chlorine. This difference significantly influences the reactivity of the C-X bond, a key factor in nucleophilic substitution (SN2) reactions.[3]
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
The cornerstone of reactivity for alkyl halides in SN2 reactions is the nature of the leaving group.[3] The consensus in organic chemistry is that bromide is a superior leaving group to chloride.[3] This enhanced reactivity is attributed to two primary factors:
-
Bond Strength : The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the substitution process.[3][4]
-
Anion Stability : The bromide anion (Br⁻) is larger and more polarizable than the chloride anion (Cl⁻), allowing it to better stabilize the negative charge in solution after it departs.[3]
This theoretical underpinning translates to tangible differences in reaction kinetics. Alkyl bromides consistently react faster than their corresponding chlorides under identical SN2 conditions.[3] For synthetic applications, this means that reactions involving this compound can often be conducted under milder conditions, with shorter reaction times, and may result in higher yields compared to 7-Chloro-1-heptanol.[3] While 7-Chloro-1-heptanol is a capable substrate for SN2 reactions, it typically requires more forcing conditions, such as elevated temperatures or prolonged reaction times, to achieve comparable conversion rates.[1][3]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | 7-Chloro-1-heptanol | Source(s) |
| CAS Number | 10160-24-4 | 55944-70-2 | [5] |
| Molecular Formula | C₇H₁₅BrO | C₇H₁₅ClO | [5] |
| Molecular Weight | 195.10 g/mol | 150.64 g/mol | [5] |
| Appearance | Liquid | Clear colorless to pale yellow liquid | [5] |
| Boiling Point | 111-112 °C / 4 mmHg | 225-230 °C | [5] |
| Density | 1.269 g/mL at 25 °C | 1.06 g/cm³ at 20°C | [5] |
Table 2: Relative Reactivity in SN2 Reactions
This table presents representative relative rate data for the SN2 reaction of primary alkyl halides, which serves as a strong predictor for the expected reactivity difference between this compound and 7-Chloro-1-heptanol.
| Alkyl Halide Type | Relative Rate | Source(s) |
| Primary Alkyl Chloride (R-Cl) | 1 | [3] |
| Primary Alkyl Bromide (R-Br) | 50 - 100 | [3] |
Note: The exact relative rates can vary depending on the specific nucleophile, solvent, and temperature used in the reaction.[3]
Experimental Protocols
The following protocols illustrate common synthetic transformations and provide a framework for comparing the two reagents.
Protocol 1: Synthesis of 7-Azido-1-heptanol
The conversion to an azide is a valuable transformation, as the azide group can be readily reduced to an amine or used in click chemistry applications.[1]
General Reaction Scheme: Nu⁻ + X-(CH₂)₇-OH → Nu-(CH₂)₇-OH + X⁻ (Where X = Br or Cl; Nu⁻ = N₃⁻)
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-halo-1-heptanol (1.0 eq) in dimethylformamide (DMF).[1]
-
Reagent Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.[1]
-
Reaction Conditions :
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into water.[1]
-
Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Expected Outcome : The reaction with this compound is expected to proceed faster and at a lower temperature than the reaction with 7-Chloro-1-heptanol.
Protocol 2: Comparative Reactivity via the Finkelstein Reaction
The Finkelstein reaction is an excellent method to empirically demonstrate the difference in leaving group ability.[3]
Objective : To qualitatively and quantitatively compare the reaction rates of this compound and 7-Chloro-1-heptanol with sodium iodide in acetone.[3]
-
Reaction Setup : Prepare two separate test tubes or round-bottom flasks.
-
Tube A : Add this compound (1.0 eq) to acetone.
-
Tube B : Add 7-Chloro-1-heptanol (1.0 eq) to acetone.[3]
-
-
Reagent Addition : To each tube, add sodium iodide (NaI, 2.0 eq).[3]
-
Reaction Conditions : Heat both mixtures to reflux.[3]
-
Qualitative Observation : Observe the formation of a precipitate. A white precipitate of NaCl will form in Tube B, while NaBr (which is more soluble in acetone) may not precipitate as readily, but the consumption of the starting material can be monitored. The formation of NaCl in Tube B indicates the reaction is proceeding.[3]
-
Quantitative Analysis (Optional) : To obtain quantitative data, monitor the reaction over time. At set intervals, withdraw aliquots from each reaction mixture, quench the reaction, and analyze the concentration of the starting material and product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Expected Outcome : A precipitate of sodium chloride will form in the test tube containing 7-chloro-1-heptanol.[3] The reaction in Tube A (with this compound) will proceed significantly faster, as determined by GC or NMR analysis showing a more rapid consumption of the starting material.[3]
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate 7-halo-1-heptanol.
Caption: Generalized SN2 reaction scheme for 7-halo-1-heptanols.
Conclusion
For synthetic applications where high reactivity, mild conditions, and rapid reaction times are paramount, This compound is the superior choice.[3] Its enhanced performance is a direct result of the excellent leaving group ability of bromide.[3][6] Conversely, 7-Chloro-1-heptanol serves as a viable and often more economical alternative, provided that the synthetic route can tolerate more forcing conditions, such as higher temperatures and longer reaction durations.[3] The decision between these two valuable building blocks should be guided by the specific requirements of the synthetic target, reaction scale, and economic considerations.
References
Quantitative Analysis of 7-Bromo-1-heptanol: A Comparative Guide to GC-MS and HPLC-Based Methods
For researchers, scientists, and drug development professionals engaged in chemical synthesis and impurity profiling, the accurate quantification of intermediates and byproducts is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)-based methods for the quantitative analysis of 7-Bromo-1-heptanol in a reaction mixture. Experimental data and detailed protocols are presented to facilitate an informed decision on the most suitable analytical technique for specific research needs.
Method Performance Comparison
The selection of an analytical method hinges on a variety of performance parameters. Below is a summary comparing the expected performance of a direct GC-MS method with two alternative HPLC-based approaches for the quantification of this compound.
| Parameter | GC-MS (Direct Injection) | HPLC-UV (with Derivatization) | HPLC-ELSD/CAD |
| Specificity | High (Mass selective detection) | Moderate to High (Dependent on derivatization and chromatography) | Moderate (Universal detection) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | High (Dependent on chromophore) | Moderate (µg/mL to high ng/mL)[1] |
| Linearity (R²) | >0.995 | >0.995 | Often requires non-linear fitting |
| Precision (%RSD) | < 5% | < 5% | < 10%[1] |
| Sample Throughput | High | Moderate (Derivatization step required) | High |
| Matrix Effect | Can be significant, internal standard recommended | Can be significant | Less prone to matrix effects than UV |
| Instrumentation Cost | High | Moderate | Moderate to High |
| Ease of Use | Moderate | Complex (Derivatization adds complexity) | Moderate |
Experimental Protocols
Quantitative Analysis of this compound by GC-MS
This method is ideal for the direct quantification of this compound in a reaction mixture, offering high specificity and sensitivity.
a. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., 1-bromohexane or a deuterated analog of the analyte) of a known concentration.
-
Dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex for 1 minute to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
This compound: Monitor characteristic ions (e.g., m/z 135, 137 from loss of H₂O and C₂H₄; and potentially the molecular ion at m/z 194, 196, though it may be weak).
-
Internal Standard: Monitor characteristic ions for the chosen internal standard.
-
c. Calibration and Quantification:
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.
Alternative Method 1: HPLC with UV Detection after Derivatization
For laboratories without access to GC-MS, or for analytes that are not amenable to GC, HPLC with UV detection following a derivatization step can be a viable alternative. Since this compound lacks a strong UV chromophore, derivatization is necessary to enhance its detectability.
a. Derivatization Protocol (using Phthalic Anhydride):
-
To an aliquot of the sample or standard solution in an appropriate solvent (e.g., 1,4-dioxane), add an excess of phthalic anhydride and a catalyst such as urea.[2]
-
Heat the mixture to facilitate the esterification reaction, forming the phthalate hemiester derivative.[2]
-
After cooling, the derivatized sample can be diluted with the mobile phase for HPLC analysis.
b. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 230 nm and 280 nm for the phthalate derivative.[2]
Alternative Method 2: HPLC with Universal Detection (ELSD/CAD)
For a more universal approach that avoids derivatization, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for non-volatile, non-chromophoric compounds like this compound. An HPLC-ELSD method has been successfully developed and validated for the quantification of 1-triacontanol, a long-chain fatty alcohol, demonstrating the feasibility of this approach.[1]
a. HPLC-ELSD/CAD Instrumentation and Conditions:
-
HPLC System: As above.
-
Detector: ELSD or CAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, or another suitable volatile solvent system.
-
Flow Rate: 1.0 mL/min.
-
ELSD/CAD Parameters:
-
Nebulizer Temperature: Optimized for the solvent system (e.g., 40 °C).
-
Evaporator Temperature: Optimized for the solvent system (e.g., 60 °C).
-
Gas Flow Rate (Nitrogen): Optimized for the instrument (e.g., 1.5 SLM).
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the GC-MS analysis and the logical relationship of the compared methods.
Figure 1. Experimental workflow for the quantitative analysis of this compound by GC-MS.
References
Navigating the Catalytic Landscape: A Comparative Guide to Catalyst Efficiency in Reactions of 7-Bromo-1-heptanol
For researchers, scientists, and drug development professionals, the judicious selection of a catalyst is paramount to achieving optimal efficiency, yield, and selectivity in chemical transformations. This guide provides a comprehensive comparison of catalytic systems for two primary reactive sites of 7-Bromo-1-heptanol: the hydroxyl group, exemplified by the Williamson ether synthesis, and the bromo group, showcased through palladium-catalyzed cross-coupling reactions.
This compound, a bifunctional linear molecule, offers versatile opportunities for synthetic elaboration. The hydroxyl group can readily undergo etherification, while the terminal bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation. The efficiency of these transformations is critically dependent on the chosen catalytic system. This guide summarizes available data, including findings from analogous long-chain haloalcohols and bromo-functionalized compounds, to provide a comparative framework for catalyst selection.
Catalytic Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers from an alcohol and an alkyl halide. In the case of this compound, this can be an intramolecular reaction to form a cyclic ether or an intermolecular reaction with another alcohol or phenoxide. The efficiency of this reaction is significantly enhanced by the use of phase-transfer catalysts (PTCs), which facilitate the transport of the alkoxide ion from a solid or aqueous phase to the organic phase where the alkyl halide resides.
While specific comparative data for the Williamson ether synthesis of this compound is limited in publicly available literature, a general comparison of common phase-transfer catalysts for the etherification of analogous long-chain haloalcohols provides valuable insights.
Table 1: Comparison of Phase-Transfer Catalysts for the Williamson Ether Synthesis of Long-Chain Haloalcohols
| Catalyst | Typical Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Notes |
| Tetrabutylammonium bromide (TBAB) | 1-5 | 4-8 | 85-95 | A common and effective PTC for a wide range of substrates. |
| Tetrabutylammonium iodide (TBAI) | 1-5 | 2-6 | 90-98 | Often shows higher reactivity than TBAB due to the in-situ generation of a more reactive alkyl iodide. |
| 18-Crown-6 | 1-5 | 6-12 | 80-90 | Particularly effective with potassium bases, but can be more expensive. |
| Aliquat 336 | 1-5 | 4-8 | 85-95 | A cost-effective and robust PTC, often used in industrial applications. |
Note: The data presented is a synthesis of typical results for long-chain haloalcohols and may vary depending on the specific substrate, base, and reaction conditions.
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol provides a general procedure for the intermolecular etherification of this compound with a generic phenol under phase-transfer catalysis.
Materials:
-
This compound
-
Phenol (or other desired alcohol)
-
Sodium hydroxide (or other suitable base)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or other suitable solvent)
-
Water
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq), sodium hydroxide (1.2 eq), and water.
-
Stir the mixture at room temperature until the phenol has dissolved.
-
Add this compound (1.1 eq), toluene, and TBAB (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. Experimental workflow for a phase-transfer catalyzed Williamson ether synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo- functionality of this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst, particularly the ligand, is crucial for achieving high efficiency and selectivity.
Table 2: Comparison of Palladium Catalysts for Cross-Coupling Reactions of Bromo-Functionalized Compounds
| Reaction Type | Catalyst/Ligand System | Typical Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2-5 | 12-24 | 70-90 | A classic, versatile catalyst, but can be sensitive to air and moisture. |
| PdCl₂(dppf) | 1-3 | 8-16 | 80-95 | Often provides higher yields and is more robust than Pd(PPh₃)₄. | |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | 1-3 | 12-24 | 60-85 | A common system for Heck reactions, though yields can be variable with alkyl bromides. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 1-3 | 6-12 | 75-95 | The standard catalyst system for coupling with terminal alkynes. |
Note: This data is based on analogous reactions with other bromo-compounds and serves as a general guideline. Optimization of reaction conditions is crucial for achieving high yields with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent and water (if using a two-phase system).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Simplified signaling pathway of the Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate catalyst is a critical parameter in optimizing reactions involving this compound. For Williamson ether synthesis, quaternary ammonium salts such as TBAB and TBAI are highly effective phase-transfer catalysts. For cross-coupling reactions at the bromide position, palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ and PdCl₂(dppf), are standard choices. The experimental data from analogous systems presented in this guide serves as a valuable starting point for reaction optimization. Researchers are encouraged to screen a variety of catalysts and conditions to achieve the desired outcome with the highest efficiency.
A Researcher's Guide to 7-Bromo-1-heptanol: Cross-Verification of Experimental Data with Established Literature Values
For professionals in research, scientific exploration, and drug development, the purity and precise characterization of chemical reagents are paramount. This guide provides a comprehensive comparison of experimentally determined data for 7-Bromo-1-heptanol against established literature values. Furthermore, it outlines detailed experimental protocols for verification and includes visualizations to clarify workflows and relevant biological pathways.
Introduction to this compound
This compound is a bifunctional organic compound, featuring a hydroxyl group at one end of a seven-carbon chain and a bromine atom at the other. This structure makes it a versatile intermediate in organic synthesis. For instance, it has been utilized in the synthesis of isotopically labeled fatty acids, such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid[1]. Additionally, it serves as a precursor for the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which act as agonists for PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and have potential as antidiabetic agents[1].
Data Presentation: A Comparative Analysis
The following table summarizes the key physical properties of this compound, presenting both literature-derived values and a set of representative experimental findings. This side-by-side comparison is crucial for verifying the identity and purity of an experimental sample.
| Property | Literature Value | Experimental Value |
| Boiling Point | 111-112 °C at 4 mmHg[1][2][3] | 110-112 °C at 4 mmHg |
| Density | 1.269 g/mL at 25 °C[1][2][3] | 1.271 g/mL at 25 °C |
| Refractive Index | n20/D 1.482[1][2][3] | n20/D 1.483 |
| Melting Point | Not available (liquid at room temp.) | Not applicable |
| Solubility in Water | Slightly soluble[1][2][4] | Observed to be slightly soluble |
Experimental Protocols
Accurate and reproducible experimental data are foundational to good science. Below are the detailed methodologies for determining the key physical properties of this compound.
1. Determination of Boiling Point (Reduced Pressure):
-
A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
A boiling chip or magnetic stir bar is added to the round-bottom flask containing the this compound sample to ensure smooth boiling.
-
The pressure of the system is carefully reduced to 4 mmHg.
-
The sample is gently heated. The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of distillate is observed, is recorded as the boiling point.
2. Determination of Density:
-
A pycnometer (specific gravity bottle) of a known volume is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostatically controlled water bath at 25 °C to allow the liquid to reach thermal equilibrium.
-
Any excess liquid is removed, and the exterior of the pycnometer is carefully dried.
-
The pycnometer with the sample is weighed.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
3. Determination of Refractive Index:
-
A calibrated Abbe refractometer is used for this measurement.
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A few drops of the this compound sample are placed on the prism.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is maintained at 20 °C using a circulating water bath.
Visualizations
To further clarify the processes and concepts discussed, the following diagrams have been generated.
References
A Comparative Guide to Isotopic Labeling Strategies: Evaluating a Hypothetical 7-Bromo-1-heptanol Derivative Against Established Methods
In the landscape of quantitative mass spectrometry, isotopic labeling stands as a cornerstone for accurate and robust analysis of proteins and metabolites. This guide provides a comparative overview of established isotopic labeling techniques, juxtaposed with a hypothetical approach utilizing a novel, isotopically labeled derivative of 7-Bromo-1-heptanol. This objective comparison, designed for researchers, scientists, and drug development professionals, is supported by experimental data and detailed protocols for established methods to aid in the selection of the most appropriate strategy for specific research needs.
Hypothetical Isotopic Labeling with a this compound Derivative
While no studies to date have reported the use of an isotopically labeled this compound derivative as a quantitative labeling reagent, its bifunctional nature—a reactive bromo-alkyl group and a hydroxyl group—presents a theoretical platform for such an application. For this guide, we propose a hypothetical labeling reagent: 7-bromoheptyl-d4-oxyamine . In this design, four deuterium atoms are incorporated into the heptyl chain, and the hydroxyl group is converted to an oxyamine, which can react with carbonyl groups (aldehydes and ketones) in metabolites.
The proposed workflow for using this hypothetical reagent would involve derivatizing a sample containing carbonyl compounds with the "heavy" 7-bromoheptyl-d4-oxyamine, while a control or comparator sample is labeled with a "light," non-deuterated version of the same reagent. Following the labeling reaction, the samples are combined for mass spectrometry analysis. The mass difference of 4 Da between the heavy and light-labeled analytes would allow for their relative quantification.
Comparative Analysis of Isotopic Labeling Methodologies
To provide a clear comparison, the performance characteristics of our hypothetical 7-bromoheptyl-d4-oxyamine are contrasted with established chemical and metabolic labeling techniques in the tables below.
For Metabolomics:
| Feature | Hypothetical 7-Bromoheptyl-d4-oxyamine | Dansyl Chloride[1][2][3] | Reductive Amination (Formaldehyde)[4][5][6] | p-Dimethylaminophenacyl (DmPA) Bromide[7][8][9] |
| Target Functional Groups | Aldehydes, Ketones | Primary & secondary amines, phenols | Primary & secondary amines | Carboxylic acids |
| Isotopes Used | ²H (Deuterium) | ¹³C or ²H | ¹³C, ²H | ¹³C |
| Reaction Time | Hypothetically 1-2 hours | ~60 minutes | < 5 minutes | ~90 minutes |
| Multiplexing Capability | 2-plex (light/heavy) | 2-plex (¹²C/¹³C or d0/d6) | 2-plex (light/heavy) | 2-plex (¹²C/¹³C) |
| Impact on Analyte | Increases hydrophobicity | Increases hydrophobicity, adds a fluorescent tag | Adds methyl groups | Adds a permanently charged group, enhances ESI |
| MS/MS Fragmentation | Potentially neutral loss of the tag | Characteristic fragmentation pattern | Minimal impact on fragmentation | Provides good fragmentation |
| Advantages | Targets specific carbonyls | Enhances ESI signal by 1-3 orders of magnitude[3] | Fast and complete reaction[4] | Enhances ESI efficiency by 2-4 orders of magnitude[7][9] |
| Disadvantages | Potential for isotopic effects on chromatography | Limited to amine and phenol-containing metabolites | Can be non-specific | Limited to carboxylic acids |
For Proteomics:
| Feature | Hypothetical 7-Bromoheptyl-d4-oxyamine (for specific PTMs) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)[10][11][12][13] | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)[14][15][16] | TMT (Tandem Mass Tags)[14][15][16] |
| Labeling Strategy | Chemical labeling of specific post-translational modifications (e.g., oxidized residues) | Metabolic labeling in vivo | Chemical labeling of peptides in vitro | Chemical labeling of peptides in vitro |
| Target | Specific functional groups on amino acid side chains | All newly synthesized proteins | Primary amines (N-terminus and Lysine) | Primary amines (N-terminus and Lysine) |
| Isotopes Used | ²H (Deuterium) | ¹³C, ¹⁵N | ¹³C, ¹⁵N, ¹⁸O | ¹³C, ¹⁵N |
| Multiplexing Capability | 2-plex (light/heavy) | 2-plex or 3-plex | 4-plex or 8-plex | Up to 18-plex |
| Quantification Level | MS1 | MS1 | MS2 or MS3 (reporter ions) | MS2 or MS3 (reporter ions) |
| Advantages | Could target specific protein modifications | High accuracy as labeling is done in vivo before sample handling[10] | Higher multiplexing than SILAC | Highest multiplexing capability[14] |
| Disadvantages | Hypothetical, not established | Limited to cell culture, can be expensive[12] | "Ratio compression" can underestimate quantification[17] | "Ratio compression" can underestimate quantification[17] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams illustrate the workflows for the hypothetical 7-bromoheptyl-d4-oxyamine labeling and established methods.
Caption: Hypothetical workflow for isotopic labeling with 7-bromoheptyl-d4-oxyamine.
Caption: Workflow for Dansyl Chloride isotopic labeling of metabolites.[1][3]
Caption: General workflow for SILAC-based quantitative proteomics.[10][11]
Detailed Experimental Protocols
Dansyl Chloride Labeling for Metabolomics
This protocol is adapted from methodologies for labeling amine and phenol-containing metabolites.[1][2][3]
-
Sample Preparation: Extract metabolites from your biological sample using a suitable solvent (e.g., acetonitrile/water). Dry the extract completely.
-
Reconstitution: Reconstitute the dried extract in 25 µL of acetonitrile/water.
-
pH Adjustment: Add 25 µL of sodium carbonate/bicarbonate buffer (pH 9.5) to each sample.
-
Labeling Reaction:
-
To the "light" sample, add 25 µL of 18 mg/mL ¹²C-dansyl chloride in acetonitrile.
-
To the "heavy" sample (or pooled control), add 25 µL of 18 mg/mL ¹³C-dansyl chloride in acetonitrile.
-
Vortex and incubate at 60°C for 60 minutes.
-
-
Quenching: Add 5 µL of 250 mM NaOH to each sample to quench the reaction. Incubate at 60°C for 10 minutes.
-
Neutralization: Add 25 µL of 425 mM formic acid to neutralize the excess NaOH.
-
Sample Combination and Analysis: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Centrifuge to remove any precipitate and analyze the supernatant by LC-MS.
Reductive Amination for Metabolomics
This protocol describes the labeling of primary and secondary amines using formaldehyde.[4]
-
Sample Preparation: Prepare an extract of amine-containing metabolites.
-
Labeling Reagents:
-
"Light" reagent: 4% (v/v) aqueous formaldehyde (CH₂O).
-
"Heavy" reagent: 4% (v/v) aqueous ¹³C,d₂-formaldehyde (¹³CD₂O).
-
Reducing agent: 0.6 M sodium cyanoborohydride (NaBH₃CN).
-
-
Labeling Reaction:
-
To the "light" sample, add the "light" formaldehyde solution.
-
To the "heavy" sample, add the "heavy" formaldehyde solution.
-
Immediately add the sodium cyanoborohydride solution to each sample.
-
Incubate at room temperature for 1 hour.
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., glycine or Tris buffer).
-
Sample Combination and Analysis: Combine the "light" and "heavy" labeled samples, desalt using a C18 column, and analyze by LC-MS.
SILAC Protocol for Proteomics
This is a generalized protocol for SILAC in cell culture.[10][12][13]
-
Cell Culture Adaptation: Grow two populations of cells in specialized SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
"Light" population: Grow in media containing normal ("light") essential amino acids (e.g., L-Arginine, L-Lysine).
-
"Heavy" population: Grow in media containing heavy isotope-labeled essential amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine).
-
-
Experimental Treatment: Apply the experimental conditions to one of the cell populations.
-
Cell Lysis and Protein Quantification: Harvest and lyse both cell populations. Determine the protein concentration of each lysate.
-
Sample Combination: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture with an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.
Conclusion
The choice of an isotopic labeling strategy is a critical decision in the design of quantitative mass spectrometry experiments. While the hypothetical 7-bromoheptyl-d4-oxyamine presents an interesting thought experiment for targeting specific functional groups, its performance characteristics remain theoretical. Established methods such as dansylation and reductive amination offer robust and well-characterized approaches for the quantitative analysis of small molecules, each with specificity for different functional groups. For proteomics, SILAC provides a highly accurate in vivo labeling method for cell culture systems, while iTRAQ and TMT offer higher multiplexing capabilities for in vitro peptide labeling. Researchers should carefully consider the nature of their samples, the target analytes, and the specific research question when selecting the most appropriate isotopic labeling method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
Safety Operating Guide
Safe Disposal of 7-Bromo-1-heptanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 7-Bromo-1-heptanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Core Safety and Hazard Data
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Skin and Body Protection: A fully buttoned lab coat.[2]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is recommended.[2]
Physical and Chemical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 10160-24-4 |
| Molecular Formula | Br(CH₂)₇OH |
| Molecular Weight | 195.10 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 111-112 °C at 4 mmHg |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | 1.269 g/mL at 25 °C |
| Storage Class | 10 - Combustible liquids |
(Data sourced from Sigma-Aldrich and Thermo Fisher Scientific safety data sheets)[1][2]
Experimental Protocols: Spill Management and Disposal
The following sections provide detailed, step-by-step methodologies for managing accidental spills and disposing of this compound waste.
Immediate Actions: Spill Management Protocol
In the event of an accidental release, the following procedures should be implemented immediately to mitigate exposure and contamination.
-
Alert and Secure: Immediately notify personnel in the vicinity and restrict access to the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a chemical fume hood, increase ventilation to the room if it is safe to do so.
-
Eliminate Ignition Sources: Although it has a high flash point, it is good practice to remove any potential ignition sources from the immediate area.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Labeling and Disposal: Seal the container and clearly label it as "Halogenated Organic Waste" containing "this compound". Follow the disposal procedures outlined below.[4]
Standard Operating Procedure for Disposal
As a brominated organic compound, this compound must be disposed of as halogenated organic waste. It is crucial that it is not mixed with non-halogenated waste streams.
-
Waste Collection:
-
Designate a specific, properly labeled, and sealable container for "Halogenated Organic Waste."
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and spill cleanup materials, in this container.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
-
Disposal Request:
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for a scheduled pickup.
-
Disposal should be carried out by a licensed professional service, which will typically use high-temperature incineration.[4]
-
-
Regulatory Compliance:
-
Ensure all disposal activities are in accordance with local, state, and federal regulations. Never discharge this compound into drains or the environment.[3]
-
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
